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  • Product: 4-Chloro-8-methoxy-3-nitroquinoline
  • CAS: 1602939-41-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Chloro-8-methoxy-3-nitroquinoline in Biological Assays: From Covalent Probe to Immunomodulatory Precursor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of medicinal chemistry and biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of medicinal chemistry and biological assay design, 4-Chloro-8-methoxy-3-nitroquinoline (4-CMNQ) occupies a unique, dual-faceted role. Due to its highly electrophilic nature, the parent compound acts as a potent covalent modifier in biological assays, readily undergoing nucleophilic aromatic substitution (SNAr) with cellular thiols[1][2]. Concurrently, the 8-methoxyquinoline scaffold possesses intrinsic antimicrobial properties, acting as an inhibitor of critical enzymes such as DNA gyrase[3][4].

However, its most prominent application in modern drug development is as a foundational pharmacophore precursor. Through targeted amination and cyclization, 4-CMNQ is converted into imidazo[4,5-c]quinolines—highly potent Toll-like receptor 7 and 8 (TLR7/8) agonists that drive NF-κB-mediated immunomodulation[5][6]. This whitepaper dissects the mechanistic pathways of 4-CMNQ and provides field-proven, self-validating protocols for evaluating its biological activity.

Structural Rationale and Mechanistic Pathways

To understand the behavior of 4-CMNQ in biological assays, one must analyze its electronic topology. The presence of the strongly electron-withdrawing nitro group at the C3 position, coupled with the electron-deficient quinoline nitrogen, creates a severe localized positive charge at the C4 carbon.

Direct Activity: Covalent Modification and Enzyme Inhibition

When introduced directly into biological assays, the C4-chlorine acts as an exceptional leaving group. Biological nucleophiles—specifically the sulfhydryl groups of glutathione (GSH) and cysteine residues on proteins—rapidly attack the C4 position via an SNAr mechanism[1][2]. This reactivity is leveraged in the design of redox-sensitive linkers for antibody-drug conjugates (ADCs), where the quinoline core is cleaved under high intracellular glutathione concentrations[1][7].

Furthermore, derivatives retaining the 8-methoxyquinoline core have demonstrated direct enzymatic inhibition. Molecular docking and in vitro assays confirm that these scaffolds competitively inhibit DNA gyrase and lanosterol-14α-demethylase , disrupting bacterial DNA supercoiling and fungal cell wall synthesis, respectively[3][4].

Precursor Activity: The TLR7/8 Immunomodulatory Axis

In immunopharmacology, 4-CMNQ is rarely the final therapeutic entity. Instead, it is reacted with primary amines (e.g., isobutylamine) to displace the C4-chlorine, followed by reduction of the C3-nitro group and subsequent cyclization[8][9]. The resulting imidazo[4,5-c]quinolines (analogs of imiquimod and resiquimod) bind directly to endosomal TLR7 and TLR8. This binding recruits the MyD88 adaptor protein, triggering a signaling cascade through IRAK4 and TRAF6, ultimately resulting in the nuclear translocation of NF-κB and the secretion of pro-inflammatory cytokines (IFN-α, TNF-α)[5][6].

MOA cluster_direct Direct Assay Activity cluster_indirect Prodrug / Precursor Activity Compound 4-Chloro-8-methoxy-3-nitroquinoline (4-CMNQ) SNAr SNAr with Biological Thiols (GSH, Cysteine) Compound->SNAr Nucleophilic Attack Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme Pocket Binding Amination Amine Substitution & Nitro Reduction Compound->Amination Synthetic/Metabolic Conversion Covalent Covalent Modification & Oxidative Stress SNAr->Covalent Thiol Depletion Imidazo Imidazo[4,5-c]quinoline Formation Amination->Imidazo Cyclization TLR TLR7/8 Activation (NF-κB Pathway) Imidazo->TLR Endosomal Binding

Figure 1: Divergent mechanisms of action of 4-CMNQ as a direct covalent probe vs. an immunomodulatory precursor.

Quantitative Data Summary

The biological profile of 4-CMNQ and its downstream derivatives spans multiple target classes. Table 1 synthesizes the quantitative metrics associated with these mechanisms.

Table 1: Biological and Chemical Reactivity Profile of 4-CMNQ and Derivatives

Compound / ScaffoldAssay TypePrimary TargetQuantitative MetricMechanism of Action
4-CMNQ (Parent) Thiol Depletion AssayGlutathione (GSH) / CysHigh reactivity ( t1/2​ < 30 min)Covalent SNAr modification[1][2]
8-Methoxyquinoline-2(1H)-one Antimicrobial MICDNA Gyrase~12.5 - 25 µg/mLCompetitive pocket binding[3]
Imidazo[4,5-c]quinoline Reporter Gene AssayTLR7 / TLR8IC 50​ ≈ 30 nM - 1 µMEndosomal allosteric agonism[5][6]
Fused Imidazoquinoline Kinase InhibitionJAK1 / STATIC 50​ = 30.0 nMATP-competitive inhibition[5]

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocols are designed with built-in causality checks. Every step is engineered to isolate the specific mechanism of action while ruling out false positives (e.g., compound auto-oxidation or off-target cytotoxicity).

Protocol 1: In Vitro Thiol Reactivity Assay (SNAr Kinetics)

Objective: Quantify the covalent binding kinetics of 4-CMNQ to biological thiols to evaluate its potential as a redox-sensitive ADC linker or covalent poison.

  • Reaction Initiation: Prepare a 100 µM solution of 4-CMNQ in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add reduced Glutathione (GSH) to a final concentration of 1 mM (10x excess).

    • Rationale: The 10x excess ensures pseudo-first-order kinetics, simplifying the calculation of the reaction rate.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the SNAr reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

  • Quantification via Ellman’s Reagent: Neutralize the aliquot and add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm using a microplate reader to quantify unreacted GSH.

  • Self-Validation Check (LC-MS/MS): Run a parallel unquenched sample through LC-MS.

    • Causality Check: The depletion of GSH measured at 412 nm must quantitatively match the appearance of the 4-CMNQ-GSH adduct mass peak. A GSH-only control must be run simultaneously to subtract baseline GSH auto-oxidation. If the LC-MS does not show the adduct, the absorbance drop is an artifact.

Protocol 2: TLR7/8 NF-κB Reporter Gene Assay

Objective: Evaluate the immunomodulatory efficacy of the cyclized imidazo[4,5-c]quinoline derivative derived from 4-CMNQ.

  • Cell Seeding: Seed HEK-Blue™ TLR7 cells (InvivoGen) at 5×104 cells/well in a 96-well plate. These cells co-express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

  • Compound Administration: Treat cells with serial dilutions of the synthesized derivative (1 nM to 10 µM). Include Resiquimod (R848) as a positive control and the uncyclized 4-CMNQ parent as a negative control.

    • Rationale: Testing the parent 4-CMNQ proves that the TLR7 agonism is strictly dependent on the cyclized imidazoquinoline pharmacophore.

  • Incubation & Detection: Incubate for 24 hours at 37°C. Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ substrate. Incubate for 1 hour and read absorbance at 620 nm.

  • Self-Validation Check (Orthogonal Viability): Perform a CellTiter-Glo® (ATP-based) viability assay on the remaining cells in the original plate.

    • Causality Check: A drop in SEAP signal at high concentrations can be misinterpreted as an IC 50​ curve or receptor saturation. The CellTiter-Glo assay validates whether a signal drop is due to true pharmacological behavior or simply compound-induced cytotoxicity.

TLR_Pathway Ligand Imidazoquinoline Derivative (Synthesized from 4-CMNQ) TLR Endosomal TLR7/8 Ligand->TLR Binds MyD88 MyD88 Adaptor Protein TLR->MyD88 Recruits IRAK IRAK1 / IRAK4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFKB NF-κB Translocation TRAF6->NFKB IKK Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFKB->Cytokines Gene Transcription

Figure 2: Downstream NF-κB signaling pathway activated by 4-CMNQ-derived imidazoquinolines in biological reporter assays.

Conclusion

4-Chloro-8-methoxy-3-nitroquinoline is a highly versatile chemical tool. While its inherent electrophilicity allows it to function as a direct covalent modifier of biological thiols and an inhibitor of specific microbial enzymes[1][3], its greatest value lies in its role as a precursor. By understanding the SNAr mechanics of the C4 position, researchers can confidently utilize this scaffold to synthesize next-generation TLR7/8 agonists and targeted immunomodulators[5][6], validating their efficacy through the rigorous, self-correcting assay methodologies detailed above.

References

  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. PMC - NIH. URL:[Link]

  • Synthesis, crystal structure analysis, spectral (NMR, FT-IR, FT-Raman and UV–Vis) investigations, molecular docking studies, antimicrobial studies and quantum chemical calculations of a novel 4-chloro-8-methoxyquinoline-2(1H)-one: An effective antimicrobial agent and an inhibition of DNA gyrase and lanosterol-14α-demethylase enzymes. ResearchGate. URL:[Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. URL:[Link]

  • Anti-pd-l1 conjugates for treating tumors (WO2016034085A1).Google Patents.
  • Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics - ACS Publications. URL:[Link]

  • Toll-like receptor-7/8 agonist kill Leishmania amazonensis by acting as pro-oxidant and pro-inflammatory agent. PMC - NIH. URL:[Link]

  • JP2017530187A - Anti-PD-L1 conjugates for treating tumors.Google Patents.
  • Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs). PMC - NIH. URL:[Link]

Sources

Exploratory

4-Chloro-8-methoxy-3-nitroquinoline: Comprehensive Safety Data Sheet (SDS), Toxicity Profile, and Handling Protocols

Executive Summary 4-Chloro-8-methoxy-3-nitroquinoline is a highly reactive heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and imidazoquinoline-based immune response modifiers. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Chloro-8-methoxy-3-nitroquinoline is a highly reactive heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and imidazoquinoline-based immune response modifiers. However, its unique structural features—specifically the synergistic electron-withdrawing effects of the quinoline nitrogen and the 3-nitro group—render the 4-chloro position exceptionally electrophilic. This technical guide provides an in-depth analysis of its chemical properties, mechanistic toxicity profile, and the stringent, self-validating laboratory handling protocols required to mitigate its acute and chronic hazards.

Chemical Identity & Physical Properties

Understanding the fundamental physical and chemical properties of 4-chloro-8-methoxy-3-nitroquinoline is the first step in predicting its behavior in both synthetic and biological environments.

Table 1: Chemical Identifiers and Quantitative Properties

PropertyValue
Chemical Name 4-Chloro-8-methoxy-3-nitroquinoline
CAS Number 1[1]
EC Number 870-897-9[1]
Molecular Formula C₁₀H₇ClN₂O₃[2]
Monoisotopic Mass 238.0145 Da[2]
SMILES COC1=CC=CC2=C(C(=CN=C21)[O-])Cl[2]
Mechanistic Toxicology & Pharmacokinetics

As a Senior Application Scientist, it is critical to look beyond basic hazard codes and understand the causality of a compound's toxicity. The biological hazard of 4-chloro-8-methoxy-3-nitroquinoline is driven by a dual-pathway paradigm: direct electrophilic adduction and enzymatic biotransformation.

Electrophilic Reactivity (SNAr)

The 4-chloro position of the quinoline ring is highly electron-deficient, a property significantly amplified by the strongly electron-withdrawing 3-nitro group. This structural arrangement makes the molecule highly susceptible to3[3]. In a biological context, this extreme electrophilicity allows the compound to indiscriminately attack cellular nucleophiles. It rapidly reacts with the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and critical cysteine residues in functional proteins. This covalent adduction leads to rapid GSH depletion, inducing4[4].

Biotransformation & DNA Adduction

Beyond direct reactivity, the 3-nitro group presents a secondary, insidious hazard. Similar to the well-documented carcinogen 4-nitroquinoline 1-oxide (4NQO), the nitro group can undergo5[5]. This biotransformation yields highly reactive hydroxylamine or nitroso intermediates. These metabolites are capable of forming bulky covalent adducts with DNA, predominantly at the C8 and N2 positions of guanine. This DNA adduction disrupts replication, triggers nucleotide excision repair (NER) pathways, and if unrepaired, results in 6[6], driving mutagenesis and genomic instability.

ToxicityMechanism Compound 4-Chloro-8-methoxy- 3-nitroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr Electrophilic 4-Chloro Nitroreduction Enzymatic Nitroreduction (Nitroreductases) Compound->Nitroreduction Reducible 3-Nitro ProteinAdducts Protein Thiol Adducts & GSH Depletion SNAr->ProteinAdducts Cellular Nucleophiles DNAAdducts DNA Intercalation & Guanine Adducts Nitroreduction->DNAAdducts Hydroxylamine Intermediate Toxicity Cytotoxicity, Oxidative Stress & Mutagenesis ProteinAdducts->Toxicity DNAAdducts->Toxicity

Mechanistic pathways of 4-chloro-8-methoxy-3-nitroquinoline toxicity via SNAr and nitroreduction.

Comprehensive Hazard Profile (SDS)

Based on its chemical reactivity and biological interactions, 4-chloro-8-methoxy-3-nitroquinoline is classified under several Global Harmonized System (GHS) categories. The acute toxicity stems from its rapid depletion of cellular antioxidants, while its severe irritant properties are a direct macroscopic manifestation of SNAr-mediated covalent binding to keratinocyte proteins.

Table 2: GHS Hazard Classifications and Statements

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302 + H312 + H3321[1]
Skin Irritation 2H3151[1]
Eye Irritation 2AH3191[1]
STOT SE 3H3361[1]
Experimental Workflows & Safety Protocols

To ensure scientific integrity and operator safety, standard operating procedures must evolve into self-validating systems. The following protocols detail the causality behind each safety measure.

Protocol 1: Safe Handling and Self-Validating Decontamination
  • Risk Assessment & PPE: Review the SDS. Don appropriate PPE, including double nitrile gloves, a chemically resistant lab coat, and safety goggles. Causality: The double-gloving strategy is critical to prevent dermal exposure (H312), as the compound can rapidly penetrate single-layer barriers and react with dermal proteins.

  • Environmental Control: Perform all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate the H332 (inhalation) hazard.

  • Weighing & Dissolution: Use an anti-static spatula to prevent aerosolization of the fine powder. Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., DMSO or DMF) to prevent premature hydrolysis or degradation.

  • Targeted Decontamination: Because the compound is highly reactive via SNAr, standard soap is insufficient. Decontaminate all surfaces, balances, and spatulas using a 10% NaOH solution or a primary amine-based decontamination solution (e.g., 1 M ethanolamine). Causality: This intentionally quenches the reactive 4-chloro group via SNAr, converting the hazardous electrophile into a benign, water-soluble adduct.

  • Self-Validation of Decontamination: To verify complete removal, swab the decontaminated area with a methanol-soaked applicator. Extract the swab in 1 mL of methanol and analyze via UV-Vis spectroscopy. Causality: The absence of an absorption peak at ~340 nm (characteristic of the nitroquinoline chromophore) provides empirical validation that the area is chemically safe.

HandlingWorkflow Start Risk Assessment & SDS Review PPE Don PPE (Double Nitrile) Start->PPE Hood Fume Hood Preparation PPE->Hood Weigh Weighing & Dissolution Hood->Weigh Decon Chemical Decontamination Weigh->Decon Validate UV-Vis Swab Validation Decon->Validate

Step-by-step laboratory handling and self-validating decontamination workflow.

Protocol 2: In Vitro Mutagenicity Assessment (Ames Test Adaptation)

To empirically validate the toxicity profile and distinguish between direct cytotoxicity and biotransformation-induced mutagenicity, a modified Ames test must be employed.

  • Metabolic Activation Preparation: Prepare rat liver S9 fraction. Causality: This supplies the exogenous nitroreductases required to simulate mammalian biotransformation of the 3-nitro group.

  • Compound Dosing: Serially dilute 4-chloro-8-methoxy-3-nitroquinoline in DMSO. Treat Salmonella typhimurium strains (e.g., TA98, TA100) with concentrations ranging from 0.1 µM to 10 µM.

  • Incubation: Plate the treated bacteria on minimal histidine agar plates, both in the presence (+S9) and absence (-S9) of the metabolic fraction. Causality: Comparing +S9 and -S9 plates differentiates direct SNAr-mediated cytotoxicity (cell death without mutation) from nitroreduction-mediated mutagenicity (colony reversion).

  • Quantification: Incubate at 37°C for 48 hours and quantify revertant colonies. A dose-dependent increase in colonies, particularly in the +S9 cohort, confirms the induction of DNA transversions.

References
  • Title: 4-chloro-8-methoxy-3-nitroquinoline — Chemical Substance Information | Source: nextsds.com | URL: 1

  • Title: 4-chloro-8-methoxy-3-nitroquinoline (C10H7ClN2O3) | Source: uni.lu (PubChemLite) | URL: 2

  • Title: 4-Nitroquinoline 1-oxide | Source: wikipedia.org | URL: 5

  • Title: 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Source: researchgate.net | URL: 4

  • Title: The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions | Source: oup.com | URL: 6

  • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | Source: acs.org | URL: 3

Sources

Foundational

Pharmacokinetics, Bioavailability, and Structural Utility of 4-Chloro-8-methoxy-3-nitroquinoline in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Whitepaper Executive Summary The compound 4-Chloro-8-methoxy-3-nitroquinoline (4-Cl-8-OMe-3-NQ) is a highly privileged, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Whitepaper

Executive Summary

The compound 4-Chloro-8-methoxy-3-nitroquinoline (4-Cl-8-OMe-3-NQ) is a highly privileged, reactive intermediate utilized extensively in the synthesis of biologically active quinoline and imidazo[4,5-c]quinoline derivatives. While 4-Cl-8-OMe-3-NQ itself is not a terminal therapeutic agent, its specific substitution pattern dictates the downstream physicochemical properties, pharmacokinetics (PK), and target engagement of the resulting drug candidates. This whitepaper dissects the structural rationale behind this scaffold, evaluates the predictive pharmacokinetics of its derivatives, and provides self-validating experimental protocols for assessing their in vitro and in vivo bioavailability.

Structural Rationale & Physicochemical Profiling

In rational drug design, every functional group on a scaffold must serve a distinct mechanistic or pharmacokinetic purpose. The 4-Cl-8-OMe-3-NQ scaffold is engineered for optimal synthetic tractability and in vivo performance:

  • The 4-Chloro & 3-Nitro Synergy (Synthetic Tractability): The strongly electron-withdrawing nature of the 3-nitro group severely depletes electron density at the C4 position. This renders the 4-chloro substituent highly electrophilic, facilitating rapid, high-yielding Nucleophilic Aromatic Substitution ( SN​Ar ) with various primary and secondary amines under mild conditions. Subsequently, the 3-nitro group can be reduced to an amine, providing a diamine intermediate primed for cyclization into imidazo[4,5-c]quinolines [1].

  • The 8-Methoxy Pharmacophore (Metabolic Shielding & Lipophilicity): The incorporation of an 8-methoxy group is a deliberate pharmacokinetic strategy. Unsubstituted quinolines are highly susceptible to CYP450-mediated oxidative metabolism (hydroxylation) at the electron-rich C8 position. The methoxy group sterically and electronically blocks this metabolic soft spot, significantly prolonging the in vivo half-life ( T1/2​ ). Furthermore, it modulates the partition coefficient (logP), enhancing membrane permeability and oral absorption, a strategy successfully utilized in the development of highly potent PDE4 inhibitors for pulmonary diseases [2].

Scaffold_Logic N1 4-Cl-8-OMe-3-NQ (Core Scaffold) N2 SNAr Amination (C4 Position) N1->N2 Amine N3 Nitro Reduction & Cyclization N2->N3 SnCl2 / Fe N4 Imidazoquinoline Derivative N3->N4 Formic Acid N5 Target Engagement (TLR7/8, PDE4) N4->N5 Binding

Synthetic progression of 4-Cl-8-OMe-3-NQ into bioactive imidazoquinolines.

Pharmacokinetics (PK) & Bioavailability Profile

Derivatives synthesized from the 4-Cl-8-OMe-3-NQ scaffold generally exhibit a favorable pharmacokinetic profile characterized by moderate-to-high volume of distribution ( Vss​ ) and tunable clearance rates. The 8-methoxy group ensures that the primary route of clearance shifts from rapid hepatic first-pass metabolism to more predictable Phase II conjugation or renal excretion.

Quantitative Data Summary

The following table summarizes the typical pharmacokinetic parameters observed in Sprague-Dawley (SD) rats for optimized 8-methoxy-imidazoquinoline derivatives (e.g., PDE4 or JAK inhibitors) derived from this scaffold [2].

PK ParameterIntravenous (IV) Dosing (3 mg/kg)Oral (PO) Dosing (10 mg/kg)Mechanistic Implication
Cmax​ ( μ g/L)1,450 ± 120807 ± 95Good membrane permeability driven by 8-OMe lipophilicity.
Tmax​ (h)N/A2.5 – 3.0Indicates sustained absorption from the gastrointestinal tract.
AUC0−∞​ ( μ g·h/L)2,100 ± 1802,853 ± 210High systemic exposure; robust resistance to first-pass metabolism.
T1/2​ (h)4.2 ± 0.59.9 ± 1.2Prolonged half-life due to C8 metabolic shielding.
Clearance ( CL ) (L/h/kg)1.4 ± 0.2N/ALow-to-moderate hepatic extraction ratio.
Vss​ (L/kg)8.5 ± 1.1N/AExtensive tissue distribution (highly lipophilic core).
Bioavailability ( F% ) -- 40% – 45% Excellent oral bioavailability for a heterocyclic scaffold.

Experimental Protocols: Self-Validating PK Systems

To ensure scientific integrity and reproducibility, the evaluation of derivatives synthesized from 4-Cl-8-OMe-3-NQ must rely on self-validating experimental designs. The protocols below detail the causality behind each step, ensuring that artifacts (such as chemical instability or matrix effects) are not misinterpreted as biological clearance.

Protocol A: In Vitro Microsomal Stability Assay (Predictive Hepatic Clearance)

Purpose: To predict in vivo hepatic clearance by exposing the compound to Rat Liver Microsomes (RLM) containing active CYP450 enzymes.

Methodology:

  • Preparation: Prepare a 1 μ M solution of the 8-methoxyquinoline derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add RLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Protein Precipitation): Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing 100 ng/mL of an Internal Standard (IS, e.g., Tolbutamide). Causality: Acetonitrile denatures the CYP enzymes instantly, halting metabolism, while the IS corrects for any volumetric losses or LC-MS/MS ion suppression.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Self-Validating Controls:

  • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound depletes here, it is chemically unstable in the buffer, not metabolically cleared.

  • Positive Control (Verapamil): Run Verapamil alongside the test compound. Verapamil must show rapid depletion ( T1/2​<15 min); failure indicates the RLM batch is metabolically dead.

Protocol B: In Vivo Pharmacokinetics in Sprague-Dawley Rats

Purpose: To determine absolute oral bioavailability ( F% ) and systemic exposure.

Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The 8-methoxyquinoline core is highly lipophilic; this co-solvent system prevents precipitation in the GI tract or bloodstream, ensuring dissolution-rate-limited absorption does not artificially lower bioavailability.

  • Dosing: Administer via tail vein injection (IV, 3 mg/kg) to one cohort (n=3) and via oral gavage (PO, 10 mg/kg) to a second cohort (n=3).

  • Blood Sampling: Collect 200 μ L of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C to harvest plasma.

  • Bioanalysis: Extract plasma using the protein precipitation method described in Protocol A. Quantify using a validated LC-MS/MS method (Multiple Reaction Monitoring mode).

  • Data Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability using the formula: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

PK_Workflow S1 Compound Dosing (IV & PO in SD Rats) S2 Plasma Sampling (Time-course) S1->S2 In vivo phase S3 Protein Precipitation & IS Addition S2->S3 Sample prep S4 LC-MS/MS Quantification S3->S4 Bioanalysis S5 PK Parameter Calculation (NCA) S4->S5 Data modeling

In vivo Pharmacokinetic (PK) Evaluation Workflow for Quinoline Derivatives.

Conclusion

The 4-Chloro-8-methoxy-3-nitroquinoline scaffold is a masterclass in rational chemical design. By combining the extreme electrophilicity of the 4-chloro/3-nitro system with the metabolic shielding and lipophilicity of the 8-methoxy group, medicinal chemists can rapidly generate libraries of imidazoquinolines and substituted quinolines. When evaluated through rigorous, self-validating pharmacokinetic workflows, derivatives of this scaffold consistently demonstrate the high systemic exposure, prolonged half-lives, and robust oral bioavailability required for successful clinical translation.

References

  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry.[Link]

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution (S_NAr) of 4-Chloro-8-methoxy-3-nitroquinoline

Executive Summary The functionalization of quinoline scaffolds is a cornerstone in the development of modern therapeutics, including kinase inhibitors, immune response modifiers, and anti-infectives[1][2]. 4-Chloro-8-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone in the development of modern therapeutics, including kinase inhibitors, immune response modifiers, and anti-infectives[1][2]. 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) serves as a highly versatile electrophilic building block. This application note details a robust, self-validating protocol for the Nucleophilic Aromatic Substitution (S_NAr) at the C4 position of this molecule. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide empowers drug development professionals to achieve high-yielding, reproducible amination crucial for downstream heterocyclization.

Mechanistic Causality & Molecular Design

To master this protocol, one must understand the electronic environment of the starting material. The C4 position of 4-chloro-8-methoxy-3-nitroquinoline is exceptionally activated toward S_NAr due to three synergistic factors:

  • The 3-Nitro Group: Exerts profound inductive (-I) and resonance (-R) electron-withdrawing effects, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy at C4.

  • The Quinoline Nitrogen: Acts as an internal electron sink, stabilizing the negative charge generated during the formation of the intermediate Meisenheimer complex.

  • The 8-Methoxy Group: While generally electron-donating (+R), its distal position relative to C4 minimizes electronic deactivation of the reaction site. Instead, it serves as a critical structural motif for enhancing target binding affinity and modulating physicochemical properties (e.g., solubility) in final drug candidates like MALT1 or DNA-PK inhibitors[2][3].

Because the chloride ion is an excellent leaving group under these highly activated conditions, the reaction proceeds rapidly with primary and secondary amines, avoiding the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination) at this specific stage[4].

Experimental Design & Causality

A successful S_NAr reaction requires strict control over the reaction microenvironment.

  • Nucleophile Selection: Primary amines (e.g., isobutylamine) and secondary amines (e.g., morpholine derivatives) are highly effective[1][3]. Steric hindrance is the primary rate-limiting factor; bulky secondary amines may require elevated temperatures.

  • Base Selection: A non-nucleophilic base, such as Triethylamine (TEA) or Potassium Carbonate (K2CO3) , is mandatory[2][4]. Using hydroxide-based alkalis would lead to competitive nucleophilic attack, yielding unwanted 4-hydroxyquinoline byproducts. The base acts exclusively as an acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred[3][4]. These aprotic solvents easily dissolve the lipophilic quinoline starting material and do not participate in solvolysis.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in diagnostic checkpoints to ensure the reaction validates its own success at each stage.

Step 1: Preparation & Baseline (Checkpoint 1)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-8-methoxy-3-nitroquinoline (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM to achieve a 0.2 M concentration.

  • Self-Validation: The solution should be clear and pale yellow. Spot this solution on a TLC plate (Hexane/Ethyl Acetate 3:1) to establish the baseline Rf of the starting material (typically highly non-polar, UV-active).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Base Addition

  • Add Triethylamine (TEA) (1.5 to 2.0 equiv) dropwise to the stirring solution.

  • Causality: TEA must be added before the nucleophile to neutralize any trace acidic impurities that could protonate the amine.

Step 3: Nucleophilic Attack (Checkpoint 2)

  • Slowly add the chosen primary amine (1.1 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Self-Validation: As the Meisenheimer complex forms and resolves, a distinct colorimetric shift to deep yellow or orange will occur. This is due to the formation of a "push-pull" chromophore system between the new electron-donating C4-amino group and the electron-withdrawing C3-nitro group[4]. An exotherm may also be briefly palpable.

Step 4: Reaction Propagation & Monitoring (Checkpoint 3)

  • Stir the mixture for 1 to 2 hours.

  • Self-Validation: Monitor via UPLC or TLC. The starting material spot should completely disappear, replaced by a more polar, bright yellow spot. If the reaction stalls, gentle heating (40 °C) can be applied[3][4].

Step 5: Quenching and Isolation

  • Dilute the reaction mixture with an equal volume of DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove TEA-HCl salts) and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude 4-amino-8-methoxy-3-nitroquinoline derivative is typically >95% pure and ready for downstream nitro-reduction (e.g., using Iron powder or SnCl2)[2][3].

Quantitative Data & Optimization

The following table summarizes validated conditions for the S_NAr of 4-chloro-3-nitroquinoline derivatives, demonstrating the flexibility of the protocol across different nucleophiles.

EntryAmine NucleophileBaseSolventTempTimeYield (%)Self-Validation Observation
1 IsobutylamineTEA (1.5 eq)DCM0 °C to RT1.0 h92%Distinct yellow precipitate forms; clean UPLC[1][4].
2 Tetrahydro-2H-pyran-4-amineK2CO3 (2.0 eq)THF0 °C to RT2.0 h88%Complete consumption of SM; deep orange shift[2].
3 N-Methyltetrahydro-2H-pyran-4-amineTEA (2.0 eq)THF0 °C to RT2.5 h85%Slower conversion due to steric bulk of secondary amine[3].
4 tert-Butyl (4-(aminomethyl)phenyl)carbamateTEA (1.5 eq)DCM40 °C (Reflux)1.0 h95%Rapid conversion; highly pure crude isolated[4].

Mandatory Visualization

SNAr_Mechanism A 4-Chloro-8-methoxy- 3-nitroquinoline C Reaction Medium (DCM/THF + TEA Base) A->C B Amine Nucleophile (e.g., R-NH2) B->C D Meisenheimer Complex (Charge Delocalization) C->D Nucleophilic Attack (Rate Limiting) E 4-Amino Substituted Quinoline Product D->E Chloride Elimination (Fast) F Downstream Synthesis (e.g., Imidazoquinolines) E->F Nitro Reduction & Cyclization

Workflow of the S_NAr mechanism and downstream processing of 4-Chloro-8-methoxy-3-nitroquinoline.

References

  • Title: 7-(Benzyloxy)
  • Title: Biological applications of imiquimod analogues: An update (Review)
  • Source: acs.org (Molecular Pharmaceutics)
  • Title: Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK)
  • Source: acs.

Sources

Application

Application Note: Dissolution and In Vitro Cell Culture Protocol for 4-Chloro-8-methoxy-3-nitroquinoline

Introduction and Chemical Rationale The compound 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a specialized small molecule utilized in advanced biological research[1]. As a quinoline derivative, its molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The compound 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a specialized small molecule utilized in advanced biological research[1]. As a quinoline derivative, its molecular architecture features a bicyclic aromatic core that renders it highly hydrophobic. While this lipophilicity is often necessary for cell membrane permeability, it presents a significant hurdle for in vitro assay preparation.

When introduced directly into aqueous cell culture media, hydrophobic compounds like this are prone to "crashing out" (forming micro-precipitates). This application note provides a field-proven, self-validating protocol to successfully dissolve and maintain the solubility of 4-Chloro-8-methoxy-3-nitroquinoline for reliable in vitro cell culture applications.

Quantitative Data: Physicochemical Properties

Table 1: Key properties dictating the handling and storage of the compound[1].

PropertyValue
Chemical Name 4-Chloro-8-methoxy-3-nitroquinoline
CAS Number 1602939-41-2
Molecular Formula C₁₀H₇ClN₂O₃
Molecular Weight 254.63 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor / Insoluble

The Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I frequently observe researchers struggling with erratic assay results due to improper small-molecule handling. The protocol below is designed as a self-validating system based on three core mechanistic principles:

  • The Thermodynamics of Anhydrous DMSO: Because strong intermolecular forces within the compound's crystal lattice prevent water molecules from solvating it, an amphiphilic solvent is required. is strictly mandated; any ambient moisture introduced during stock preparation will accelerate degradation and reduce the solvent's capacity, leading to invisible micro-precipitates[2].

  • Preventing "Crashing Out" via Serial Dilution: A common critical error is pipetting a high-concentration DMSO stock directly into aqueous media. The sudden shift in solvent polarity forces the compound past its kinetic solubility limit. By performing intermediate serial dilutions in 100% DMSO before the final transfer to the aqueous phase, we minimize thermodynamic shock and maintain the compound in a stable solvated state[2].

  • Strict Cellular Toxicity Thresholds: DMSO alters cell membrane permeability and can induce unintended differentiation or cytotoxicity. To ensure that observed phenotypic changes are driven solely by the quinoline derivative, the final working concentration of DMSO in the culture media must never exceed 0.1% (v/v) [2].

Experimental Workflow

G N1 1. Lyophilized Powder 4-Chloro-8-methoxy-3-nitroquinoline N2 2. Primary Solubilization Add Anhydrous DMSO N1->N2 Prevent Hydrolysis N3 3. Stock Solution 10 mM in 100% DMSO N2->N3 Vortex/Sonicate N4 4. Intermediate Dilution Serial Dilution in 100% DMSO N3->N4 Aliquot & Store (-20°C) N5 5. Aqueous Transfer Dilute into Culture Media N4->N5 Prevent Crashing Out N6 6. In Vitro Application Final DMSO ≤ 0.1% N5->N6 Apply to Cells

Figure 1: Workflow for dissolving and applying 4-Chloro-8-methoxy-3-nitroquinoline in cell culture.

Detailed Step-by-Step Protocol

Phase 1: Reagent Preparation (10 mM Master Stock)

Note: Always allow the lyophilized powder vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Calculate Solvent Volume: Using the molecular weight of 254.63 g/mol [1], calculate the exact volume of anhydrous DMSO required to yield a 10 mM stock. Table 2: Standard reconstitution volumes for a 10 mM stock.

    Mass of Compound Volume of Anhydrous DMSO Required
    1 mg 392.7 µL
    5 mg 1.964 mL

    | 10 mg | 3.927 mL |

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently.

  • Homogenization: Vortex the vial for 30 seconds. If particulate matter remains visible, place the vial in a room-temperature water bath sonicator for 5 minutes until the solution is completely clear.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles which destroy compound integrity[3], immediately divide the stock into 10–20 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C (short-term) or -80°C (long-term)[3].

Phase 2: Intermediate Serial Dilutions
  • Thaw a single aliquot of the 10 mM stock at room temperature.

  • Determine your highest desired in vitro testing concentration (e.g., 10 µM).

  • Prepare a 1000X Intermediate Solution in 100% DMSO. For a 10 µM final assay concentration, dilute the 10 mM stock to 10 mM (no dilution needed) or for lower concentrations (e.g., 1 µM final), dilute the stock to 1 mM using 100% DMSO[2].

Phase 3: Final Media Preparation and Cell Treatment
  • Pre-warm your complete cell culture media to 37°C. (Cold media drastically reduces kinetic solubility).

  • The 1:1000 Rule: Add 1 µL of your 1000X Intermediate Solution to 999 µL of pre-warmed culture media. This ensures the final DMSO concentration is exactly 0.1%[2].

  • Rapid Dispersal: Add the DMSO solution dropwise while actively swirling the media tube to prevent localized high concentrations of the compound from precipitating.

  • Validation: Inspect the media under a microscope (10X or 20X objective) to confirm the absence of micro-crystals before applying it to your cell cultures.

  • Vehicle Control: Always prepare a parallel vehicle control containing 0.1% DMSO in media to establish a baseline for cell viability[2].

Troubleshooting and Optimization

Table 3: Diagnostic guide for common dissolution and cell culture failures.

IssueScientific CauseRecommended Solution
Compound precipitates upon thawing Freeze-thaw cycles disrupt the thermodynamic solubility equilibrium[3].Warm the aliquot gently at 37°C for 5 minutes and vortex. Discard if precipitation persists.
"Crashing out" in culture media Rapid shift in solvent polarity exceeds kinetic solubility limits.Ensure you are performing serial dilutions in 100% DMSO prior to the final 1:1000 media dilution[2].
High cytotoxicity in control wells Final DMSO concentration exceeds cellular tolerance[2].Strictly adhere to the ≤ 0.1% (v/v) DMSO rule. Run a vehicle-only control to isolate solvent effects[2].

References

Sources

Method

Application Note: 4-Chloro-8-methoxy-3-nitroquinoline as a Key Precursor in Pharmaceutical Synthesis

Executive Summary 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a highly specialized, multifunctional precursor utilized extensively in the synthesis of advanced pharmaceutical intermediates. It is most prom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a highly specialized, multifunctional precursor utilized extensively in the synthesis of advanced pharmaceutical intermediates. It is most prominently deployed in the construction of imidazo[4,5-c]quinoline-based Toll-like receptor 7 and 8 (TLR7/8) agonists and targeted kinase inhibitors[1]. This application note provides a comprehensive, self-validating protocol guide for drug development professionals, detailing the mechanistic rationale and step-by-step methodologies for utilizing this scaffold.

Mechanistic Rationale & Molecular Anatomy

The synthetic utility of 4-chloro-8-methoxy-3-nitroquinoline stems from the synergistic electronic effects of its three primary substituents:

  • C4-Chloro (The Electrophilic Hub): The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[2]. Its reactivity is exponentially increased by the electron-withdrawing nature of the quinoline nitrogen and the adjacent nitro group.

  • C3-Nitro (The Activator & Precursor): The strongly electron-withdrawing -NO 2​ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline core, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack[3]. Post-substitution, this nitro group can be catalytically reduced to a primary amine, providing the necessary diamine handle for fused-ring annulation[1][4].

  • C8-Methoxy (The Pharmacophore Modulator): In medicinal chemistry, the 8-methoxy group is strategically positioned to modulate physicochemical properties. It increases lipophilicity, alters the hydration shell of the molecule, and can project into hydrophobic pockets of target receptors (such as the TLR7/8 binding domains or EGFR kinase hinge regions)[3][5].

Mechanism S1 Ground State (Activated C4) S2 Meisenheimer Complex (Stabilized by 3-NO2) S1->S2 Nucleophilic Attack S3 Substitution Product (HCl Elimination) S2->S3 Chloride Departure

Fig 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the activated C4 position.

Application Workflow: Synthesis of TLR7/8 Agonists

The most prominent application of 3-nitroquinoline derivatives is the construction of the 1H -imidazo[4,5-c]quinoline privileged template, a core structure found in approved immunomodulators[1][6]. The workflow involves three distinct, high-yielding transformations.

Pathway N1 4-Chloro-8-methoxy- 3-nitroquinoline N2 4-Amino-8-methoxy- 3-nitroquinoline N1->N2 SNAr (R-NH2, Et3N) N3 3,4-Diamino- 8-methoxyquinoline N2->N3 Reduction (Pd/C, H2) N4 8-Methoxy-imidazo [4,5-c]quinoline N3->N4 Cyclization (R-COOH)

Fig 2: Synthetic workflow from 4-chloro-8-methoxy-3-nitroquinoline to imidazo[4,5-c]quinolines.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that intermediate purity drives the success of subsequent steps.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Installation of a primary amine (e.g., isobutylamine) at the C4 position. Causality: Dichloromethane (CH 2​ Cl 2​ ) is selected as the solvent because the extreme reactivity of the 4-chloro position does not require high-boiling polar aprotic solvents, thereby minimizing thermal degradation[2]. Triethylamine (Et 3​ N) acts as a non-nucleophilic acid scavenger, preventing the protonation of the incoming amine nucleophile[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 4-chloro-8-methoxy-3-nitroquinoline (1.0 eq, ~5.8 mmol) in dry CH 2​ Cl 2​ (30 mL) under a nitrogen atmosphere[4].

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic formation of the Meisenheimer complex[2].

  • Addition: Dropwise add a solution of the primary amine (e.g., isobutylamine, 1.3 eq) and Et 3​ N (1.5 eq) in CH 2​ Cl 2​ [4].

  • Reaction: Remove the ice bath and reflux the mixture at 45 °C for 2 hours. Monitor the reaction via TLC (silica gel, CHCl 3​ :MeOH)[2].

  • Workup: Evaporate the solvent under reduced pressure. Add distilled water to the residue and allow the product to precipitate over 3 hours[2].

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove triethylamine hydrochloride salts, and dry in vacuo to obtain the 4-alkylamino-8-methoxy-3-nitroquinoline intermediate[4].

Protocol 3.2: Catalytic Hydrogenation of the 3-Nitro Group

Objective: Reduction of the 3-nitro group to a 3-amino group to form the ortho-diamine precursor. Causality: 5% Palladium on carbon (Pd/C) is used under hydrogen pressure. Anhydrous sodium sulfate (Na 2​ SO 4​ ) is explicitly added to the reaction mixture to scavenge the water generated during nitro reduction, preventing catalyst poisoning and ensuring complete conversion[2][4].

Step-by-Step Procedure:

  • Preparation: In a hydrogenation flask, suspend the 4-alkylamino-8-methoxy-3-nitroquinoline intermediate (1.0 eq, ~10.2 mmol), 5% Pd/C (2% w/w), and anhydrous Na 2​ SO 4​ (1.5 g) in ethyl acetate (50 mL)[4].

  • Purging: Purge the vessel with nitrogen three times, followed by hydrogen gas[4].

  • Hydrogenation: Pressurize the vessel to 55 psi with hydrogen gas and agitate at room temperature for 6 hours[4].

  • Monitoring: Check reaction completion via TLC. The diamine product will be highly polar and prone to air oxidation; proceed rapidly[2].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and sodium sulfate[4].

  • Concentration: Concentrate the filtrate in vacuo. Use the crude 3,4-diamine immediately in the next step to prevent oxidative degradation[4].

Protocol 3.3: Imidazole Ring Annulation

Objective: Cyclization of the 3,4-diamine to form the imidazo[4,5-c]quinoline core. Causality: Reacting the diamine with a carboxylic acid derivative under coupling conditions forms an amide at the more nucleophilic 3-amino position, which subsequently undergoes intramolecular dehydration to form the aromatic imidazole ring[1][2].

Step-by-Step Procedure:

  • Coupling: Dissolve the freshly prepared 3,4-diamine in anhydrous DMF. Add the desired carboxylic acid (1.1 eq), HBTU (1.2 eq), and Et 3​ N (2.0 eq)[4].

  • Cyclization: Heat the reaction mixture to 90 °C for 12 hours to drive the dehydration and ring closure[4].

  • Quenching: Cool the mixture and pour it into crushed ice/water.

  • Purification: Extract with ethyl acetate, wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via silica gel column chromatography (using a gradient of chloroform and methanol) to yield the final 8-methoxy-imidazo[4,5-c]quinoline derivative[2][4].

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative parameters and yields based on validated literature protocols for analogous 4-chloro-3-nitroquinoline transformations[1][2][3].

Reaction StepReagents & CatalystSolventTemp/TimeExpected Yield (%)Critical Quality Attribute (CQA)
SNAr (C4 Amination) Primary Amine, Et 3​ NCH 2​ Cl 2​ 45 °C, 2 h85 - 90%Complete consumption of starting material (TLC).
Nitro Reduction 5% Pd/C, H 2​ (55 psi), Na 2​ SO 4​ EtOAc25 °C, 6 h90 - 95%Absence of hydroxylamine intermediate; strict anaerobic handling.
Imidazole Annulation Carboxylic Acid, HBTU, Et 3​ NDMF90 °C, 12 h75 - 85%Complete dehydration; verified by LC-MS [M+H] + shift.

References

  • Sigma-Aldrich. "4-chloro-8-methoxy-3-nitroquinoline | 1602939-41-2". sigmaaldrich.com. Link

  • RSC Publishing. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines". RSC Advances, 2023. 7

  • ACS Publications. "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity". ACS Pharmacology & Translational Science, 2024. 3

  • NIH / PMC. "Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption". ACS Omega, 2022. 1

  • NIH / PMC. "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives". Molecules, 2015. 5

Sources

Application

Application Note: Chemoselective Reduction of 4-Chloro-8-methoxy-3-nitroquinoline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Transformation: 4-Chloro-8-methoxy-3-nitroquinoline → 4-Chloro-8-methoxy-3-aminoquinoline Introduction and Strategic Rationale The quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Transformation: 4-Chloro-8-methoxy-3-nitroquinoline 4-Chloro-8-methoxy-3-aminoquinoline

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antimalarial, antineoplastic, and kinase-inhibitory agents. The reduction of a 3-nitro group to a 3-amino group is a fundamental transformation required to unlock further functionalization (e.g., amide coupling, Buchwald-Hartwig amination).

When working with 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2)[1], the primary synthetic challenge is chemoselectivity . Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) poses a severe risk of concomitant hydrodehalogenation, which would cleave the critical 4-chloro substituent[2]. To preserve the halogen atom while achieving complete reduction of the nitro group, a milder, electron-transfer-based reduction utilizing Stannous Chloride ( SnCl2​⋅2H2​O ) is highly recommended[3].

This protocol delineates a self-validating, scalable methodology for this specific transformation, ensuring high fidelity of the chloro-substituent and simplified removal of heavy metal byproducts.

Experimental Design & Workflow

The reduction utilizes Sn(II) as the reducing agent, which is oxidized to Sn(IV) during the process. The reaction is driven to completion in a protic solvent system, followed by a strategic basic workup to precipitate tin oxides/hydroxides, allowing for clean isolation of the target amine.

Workflow Start 4-Chloro-8-methoxy- 3-nitroquinoline Reagents Add SnCl2·2H2O in EtOH/EtOAc Start->Reagents Reaction Reflux at 70°C (2-4 hours) Reagents->Reaction Monitor TLC/LC-MS Monitoring Reaction->Monitor Monitor->Reaction Incomplete Quench Quench & Neutralize (Sat. NaHCO3 to pH 8) Monitor->Quench Complete Filter Celite Filtration (Remove Sn salts) Quench->Filter Extract Liquid-Liquid Extraction (EtOAc/H2O) Filter->Extract Product 4-Chloro-8-methoxy- 3-aminoquinoline Extract->Product

Workflow for the chemoselective reduction of substituted 3-nitroquinolines.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected parameters for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
4-Chloro-8-methoxy-3-nitroquinoline 238.631.0 eq2.39 gStarting Material
Stannous Chloride Dihydrate ( SnCl2​⋅2H2​O )225.634.0 eq9.02 gReducing Agent
Ethanol (Absolute) 46.07-30 mLPrimary Solvent
Ethyl Acetate (EtOAc)88.11-15 mLCo-solvent (Solubility)
Sat. NaHCO3​ (aq) 84.01Excess~50 mLQuench / Basification

Note: 4.0 equivalents of SnCl2​ are used to ensure complete reduction, as the transformation of −NO2​ to −NH2​ is a 6-electron process, and each Sn(II)→Sn(IV) oxidation provides 2 electrons (theoretical minimum is 3.0 eq).

Step-by-Step Protocol

Phase 1: Reaction Assembly
  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-8-methoxy-3-nitroquinoline (2.39 g, 10 mmol) in a mixture of absolute ethanol (30 mL) and ethyl acetate (15 mL).

    • Causality: The mixed solvent system ensures the starting material is fully solubilized at elevated temperatures while maintaining a protic environment necessary for hydrogen transfer[3].

  • Reagent Addition: Add Stannous Chloride dihydrate (9.02 g, 40 mmol) portion-wise over 5 minutes at room temperature.

    • Causality: Portion-wise addition mitigates the initial exothermic spike, preventing solvent bumping and localized overheating.

Phase 2: Execution and Monitoring
  • Heating: Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath with vigorous stirring.

  • Validation (In-Process): After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system.

    • Expected Observation: The starting material (higher Rf​ , UV active) should be consumed, replaced by a lower Rf​ spot (the highly polar amine). LC-MS can be used to confirm the mass shift ( Δm/z=−30 Da; M+H expected at ~209 m/z).

Phase 3: Quenching and Workup
  • Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Basification (Critical Step): Transfer the mixture to a beaker and slowly add saturated aqueous NaHCO3​ until the pH reaches 8.

    • Causality: The basic environment serves two purposes. First, it free-bases the newly formed quinoline amine (which may be protonated by the acidic SnCl2​ medium). Second, it converts soluble tin chlorides into insoluble tin hydroxides/oxides ( Sn(OH)2​ / SnO2​ ), which precipitate out as a thick white emulsion.

  • Filtration: Filter the resulting milky suspension through a tightly packed pad of Celite in a Büchner funnel. Wash the Celite cake thoroughly with EtOAc (3 × 30 mL).

    • Causality: Attempting liquid-liquid extraction without Celite filtration will result in an unbreakable emulsion. The Celite traps the colloidal tin salts.

Phase 4: Isolation
  • Extraction: Transfer the clear filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically >90% pure. If necessary, recrystallize from Hot Ethanol/Water or purify via flash column chromatography (Silica gel, gradient of Hexane to EtOAc).

Analytical Self-Validation

To ensure the integrity of the target compound (4-Chloro-8-methoxy-3-aminoquinoline) and confirm that the chloro group was not cleaved, perform the following checks:

  • 1H NMR (DMSO-d6 or CDCl3): Look for a broad singlet integrating to 2 protons in the region of 4.5 - 5.5 ppm, indicative of the primary amine. The aromatic region should retain the specific splitting pattern of the 8-methoxyquinoline core, and the absence of a C4-proton singlet confirms the chlorine atom is still in place.

  • Isotope Pattern (MS): The mass spectrum must display the characteristic 3:1 isotopic ratio for the M and M+2 peaks, confirming the presence of the single 35Cl / 37Cl atom.

References

  • 4-chloro-8-methoxy-3-nitroquinoline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI Molecules. Available at:[Link]

  • Efficient and Selective Room-Temperature Gold-Catalyzed Reduction of Nitro Compounds. Angewandte Chemie International Edition (via Fudan University). Available at: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 4-Chloro-8-methoxy-3-nitroquinoline Quantification

Introduction & Chemical Rationale 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of bioactive pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients and agrochemicals. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and final release testing. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the analytical gold standard for quinoline derivatives, offering exceptional sensitivity, selectivity, and reproducibility.

To develop a robust analytical procedure, we must first deconstruct the analyte's physicochemical properties:

  • Quinoline Core: Highly hydrophobic and aromatic, dictating strong retention on reverse-phase (RP) stationary phases.

  • Quinoline Nitrogen: Weakly basic. If unsuppressed, it will engage in secondary ion-exchange interactions with residual silanols on the silica matrix, causing severe peak tailing.

  • Nitro Group (-NO₂): A strong electron-withdrawing chromophore that shifts the UV absorption maximum, providing an opportunity for highly specific detection.

  • Chloro (-Cl) & Methoxy (-OCH₃) Groups: Contribute to overall lipophilicity and dipole moment, influencing the molecule's solubility (highly soluble in aprotic solvents like Acetonitrile and DMSO).

Method Development Strategy: The Causality of Choices

Method development is not a random screening of conditions; it is a logical deduction based on the analyte's structure.

Stationary Phase Selection: A C18 (octadecylsilane) column is selected to provide adequate hydrophobic retention for the aromatic ring system. Crucially, the column must be end-capped . End-capping chemically blocks residual, acidic silanol groups on the silica support, preventing them from interacting with the basic quinoline nitrogen.

Mobile Phase Optimization: Acetonitrile (ACN) is selected as the organic modifier over methanol. ACN possesses a lower viscosity and higher elution strength, which yields sharper, more symmetrical peaks for halogenated aromatic compounds[1]. To address the basicity of the quinoline nitrogen, the aqueous phase must be acidified. The addition of 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) forces the residual silanols on the column into a fully protonated, neutral state, effectively shutting down secondary tailing interactions.

Detector Settings: While 254 nm is a universal wavelength for aromatic systems, the conjugated nitro-aromatic system of 4-Chloro-8-methoxy-3-nitroquinoline exhibits a distinct absorption band at higher wavelengths. Utilizing a Diode Array Detector (DAD) to monitor at 340 nm provides enhanced specificity, effectively rendering non-nitro synthetic impurities "invisible" to the detector and simplifying integration.

Workflow A Analyte Profiling (Structure & pKa) B Stationary Phase (End-capped C18) A->B C Mobile Phase (ACN / 0.1% Acid) B->C D Detection (UV-DAD 254/340 nm) C->D E ICH Q2(R2) Validation D->E

Logical workflow for HPLC method development of quinoline derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of System Suitability Testing (SST) and bracketing standards ensures that the instrument's performance is continuously verified throughout the run.

Chromatographic Conditions
ParameterSpecification / SetpointRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmBalances high resolution with reasonable backpressure.
Mobile Phase A Water + 0.1% TFASuppresses silanol ionization; maintains peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Optimal elution strength for halogenated aromatics[1].
Elution Mode Isocratic: 40% A / 60% BEnsures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes thermodynamics.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV-DAD at 254 nm and 340 nm340 nm provides specificity for the nitro-aromatic chromophore.
Reagent & Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-8-methoxy-3-nitroquinoline reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 10 mL volumetric flask. Extract using 5 mL of Acetonitrile with ultrasonic assistance for 10 minutes[1]. Dilute to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Execution Sequence (The Self-Validating Workflow)

Program the HPLC autosampler to execute the following sequence. Do not proceed to sample analysis if the SST fails.

  • Blank (Diluent) x 2: Verifies a stable baseline and absence of carryover.

  • System Suitability Test (SST) x 6: Inject the 50 µg/mL Working Standard six consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 3000.

  • Calibration Standards (e.g., 10, 25, 50, 75, 100 µg/mL): Establishes the linear reportable range.

  • Unknown Samples (In duplicate): Analyzes the batch.

  • Bracketing Standard x 1: Re-inject the 50 µg/mL Working Standard.

    • Acceptance Criteria: The peak area must be within ±2.0% of the average SST peak area, proving the system did not drift during the sample run.

Method Validation Framework (ICH Q2(R2))

Following optimization, the analytical procedure must be validated according to the ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose[2]. The validation data must be submitted in the corresponding sections of regulatory applications (e.g., ICH M4Q)[2]. The reportable range is derived from the product specifications and confirmed by demonstrating acceptable accuracy, precision, and response[2][3].

Validation ATP Analytical Target Profile Spec Specificity ATP->Spec Lin Linearity & Range ATP->Lin Acc Accuracy & Precision ATP->Acc Rob Robustness ATP->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Rob->Report

ICH Q2(R2) core validation parameters for quantitative HPLC procedures.

Quantitative Data Summary & Acceptance Criteria

The following table summarizes the required ICH Q2(R2) validation parameters, typical performance values expected for quinoline derivatives[4], and the strict acceptance criteria required for regulatory compliance.

Validation ParameterICH Q2(R2) DefinitionExpected PerformanceAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities[5].No interference at the retention time of the main peak.Peak purity angle < Purity threshold (via DAD).
Linearity Direct proportionality between analyte concentration and response[5].R² > 0.999 over 10 - 100 µg/mL range.Correlation coefficient (R²) ≥ 0.999.
Accuracy Closeness of agreement between the measured value and the true value[5].98.5% – 101.5% recovery across 3 concentration levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Degree of agreement among individual test results[5].%RSD < 1.0% for 6 replicate preparations.%RSD ≤ 2.0%.
LOD / LOQ Lowest amount detected / quantified with acceptable precision[5].LOD: ~0.1 µg/mL LOQ: ~0.3 µg/mLSignal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations[6].Stable under ±2% organic phase, ±0.1 mL/min flow variations.SST criteria must pass under all varied conditions.

By adhering to this causality-driven development strategy and rigorous ICH Q2(R2) validation framework, laboratories can ensure the accurate, reproducible, and regulatory-compliant quantification of 4-Chloro-8-methoxy-3-nitroquinoline.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version. International Council for Harmonisation (ICH). Available at: [Link]

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Available at:[Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. Available at:[Link]

  • ICH publishes Training Materials on Q2(R2) and Q14. ECA Academy. Available at:[Link]

Sources

Application

In vivo dosing strategies for 4-Chloro-8-methoxy-3-nitroquinoline in murine models

An Application Guide for the Preclinical Dosing of 4-Chloro-8-methoxy-3-nitroquinoline in Murine Models Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Dosing of 4-Chloro-8-methoxy-3-nitroquinoline in Murine Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound 4-Chloro-8-methoxy-3-nitroquinoline in murine models. Given the limited publicly available data on this specific molecule, this guide emphasizes foundational principles, from physicochemical characterization and vehicle selection to the execution of standard administration protocols. The methodologies outlined herein are designed to ensure scientific rigor, data reproducibility, and the highest standards of animal welfare.

Introduction: Navigating the Path from Bench to In Vivo

4-Chloro-8-methoxy-3-nitroquinoline belongs to the quinoline class of compounds, a scaffold known for a wide range of biological activities. Notably, related compounds like 4-nitroquinoline 1-oxide (4-NQO) are well-documented as potent carcinogens and DNA-damaging agents used extensively in cancer research models[1][2]. The structural similarity suggests that 4-Chloro-8-methoxy-3-nitroquinoline may possess significant biological activity, warranting careful and systematic investigation.

This guide serves as a primary resource for initiating preclinical animal studies. It addresses the critical first step in any in vivo evaluation: how to accurately and safely deliver the compound to the animal model. We will proceed from the ground up, explaining the causality behind each decision-making process to build a self-validating experimental framework.

Foundational Work: Pre-Dosing Characterization and Formulation

Before any animal is dosed, a thorough understanding of the compound's properties is paramount. This initial phase is non-negotiable and directly impacts the quality and interpretability of all subsequent in vivo data.

Physicochemical Properties Assessment

The starting point is to determine the compound's solubility, a key factor that dictates vehicle choice.

  • Solubility Profiling: The solubility of 4-Chloro-8-methoxy-3-nitroquinoline should be empirically determined in a panel of pharmaceutically acceptable solvents. Based on its structure—a heterocyclic aromatic system—low aqueous solubility is anticipated.

  • Stability Analysis: The compound's stability in the chosen vehicle under experimental conditions (e.g., room temperature, light exposure) must be confirmed to ensure the administered dose is accurate throughout the study.

Vehicle Selection: A Critical Decision Point

The vehicle is the delivery medium for the test compound. An inappropriate vehicle can lead to poor drug exposure, cause adverse effects that confound study results, or both. The selection process is a systematic workflow.

Vehicle_Selection_Workflow start Start: Compound Solubility Assessment is_soluble Is compound soluble in aqueous buffer (e.g., PBS, Saline) at required concentration? start->is_soluble aqueous_vehicle Use Aqueous Vehicle: 0.9% Saline or PBS is_soluble->aqueous_vehicle Yes cosolvent_path Assess solubility in common co-solvents (DMSO, PEG-400, Ethanol) is_soluble->cosolvent_path No validate_formulation Validate Formulation: - Check for precipitation over time - Ensure homogeneity before each dose - Run vehicle-only control group in vivo aqueous_vehicle->validate_formulation is_soluble_cosolvent Soluble in co-solvent? cosolvent_path->is_soluble_cosolvent cosolvent_formulation Formulate Co-solvent System (e.g., 10% DMSO, 40% PEG-400, 50% Saline) Ensure final DMSO concentration is low (<10%) is_soluble_cosolvent->cosolvent_formulation Yes suspension_path Prepare a Suspension is_soluble_cosolvent->suspension_path No cosolvent_formulation->validate_formulation suspending_agent Select Suspending Agent (e.g., 0.5% CMC, 0.2% Tween 80) suspension_path->suspending_agent prepare_suspension Homogenize compound in vehicle (e.g., sonication, vortexing) Ensure particle size is uniform suspending_agent->prepare_suspension prepare_suspension->validate_formulation

Caption: Vehicle selection workflow for 4-Chloro-8-methoxy-3-nitroquinoline.

The rationale for this workflow is to prioritize the simplest and most inert vehicle possible. Aqueous solutions are ideal but often not feasible for hydrophobic compounds. Co-solvent systems are the next choice, but researchers must be cautious as solvents like DMSO and PEG-400 can have their own biological effects and toxicities[3]. Suspensions are used when solubility cannot be achieved, but ensuring dose uniformity is a significant challenge.

Table 1: Common Vehicles for In Vivo Dosing in Murine Models

Vehicle Primary Use Advantages Disadvantages & Considerations
0.9% Sodium Chloride (Saline) Water-soluble compounds Isotonic, non-toxic, ideal for IV administration.[4] Not suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Water-soluble compounds Buffered to physiological pH, non-toxic.[5] Not suitable for hydrophobic compounds.
Dimethyl sulfoxide (DMSO) Co-solvent for poorly soluble compounds High solubilizing power. Can be toxic, especially via IP route; may cause neuromotor deficits.[3] Best kept <10% of final volume.
Polyethylene Glycol 400 (PEG-400) Co-solvent for poorly soluble compounds Good solubilizer, less toxic than DMSO at low concentrations.[6] Can cause neurotoxicity and osmotic effects at high doses.[3]
Carboxymethylcellulose (CMC) Suspending agent Well-tolerated, commonly used for oral suspensions.[7] Does not solubilize the compound; requires vigorous mixing for dose uniformity.
Tween 80 / Polysorbate 80 Surfactant/Emulsifier Improves wetting and stability of suspensions.[5] Can cause hypersensitivity reactions in some models.

| Corn/Sesame/Olive Oil | Lipophilic compounds | Suitable for highly lipophilic compounds for PO or IP routes.[4] | Not suitable for IV administration; can be inflammatory. |

Animal Models and Ethical Considerations

All animal procedures must be conducted in accordance with institutional and national guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC), and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement).[8][9]

  • Model Selection: Standard inbred mouse strains like C57BL/6 or BALB/c are typically used. The choice may depend on the specific therapeutic area (e.g., oncology, immunology).

  • Husbandry: Animals should be housed in a controlled environment with regulated light-dark cycles, temperature, and humidity. Access to food and water should be ad libitum unless specified by the protocol. Proper animal husbandry is critical for reducing non-experimental stress, which can impact data quality.[10][11][12]

  • Acclimatization: Animals must be allowed a period of acclimatization (typically 5-7 days) to the facility before any experimental procedures begin.

Administration Route: Strategy and Protocols

The choice of administration route is dictated by the experimental objective, the compound's properties, and the desired pharmacokinetic profile.

Route_Selection_Diagram start Start: Define Experimental Goal goal What is the target site of action? start->goal local_gi Local GI Tract Effect or Simulating Oral Drug goal->local_gi GI Tract systemic_rapid Rapid Systemic Exposure (100% Bioavailability) goal->systemic_rapid Systemic (Rapid) systemic_slow Systemic Exposure (Slower Absorption) goal->systemic_slow Systemic (Sustained) po_route Select: Oral Gavage (PO) local_gi->po_route iv_route Select: Intravenous (IV) systemic_rapid->iv_route ip_route Select: Intraperitoneal (IP) systemic_slow->ip_route po_consider Consider: - First-pass metabolism - GI tract stability po_route->po_consider iv_consider Consider: - Requires soluble, non-particulate formulation - Technically demanding iv_route->iv_consider ip_consider Consider: - Bypasses first-pass metabolism - Risk of injection into organs ip_route->ip_consider

Caption: Decision tree for selecting the appropriate administration route.

Table 2: Recommended Maximum Dosing Volumes in Mice

Route of Administration Maximum Volume (mL/kg) Typical Needle/Tube Gauge Reference(s)
Oral (PO) 10 mL/kg 18-20 G (gavage needle) [13][14]
Intraperitoneal (IP) 10 mL/kg 26-28 G [15]
Intravenous (IV) 5 mL/kg 27-30 G [16]

| Subcutaneous (SC) | 10 mL/kg | 25-27 G |[17] |

Protocol 3.1: Oral Gavage (PO) Administration

Objective: To deliver a precise volume of the test substance directly into the stomach.

Materials:

  • Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a rounded tip.[13][18]

  • 1 mL syringe.

  • Animal scale.

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the exact volume to be administered based on its body weight (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL).[14]

  • Tube Measurement: Measure the gavage needle from the corner of the mouse's mouth to the xiphoid process (the last sternal rib). Mark this length on the tube to prevent gastric perforation.[13][14]

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.[19]

  • Tube Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate.[20] The mouse should swallow the tube as it reaches the pharynx. Crucially, if any resistance is met, do not force the needle. Withdraw and attempt again.[13][19]

  • Substance Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the substance.

  • Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for any signs of respiratory distress for 5-10 minutes, which could indicate accidental tracheal administration.[13]

Protocol 3.2: Intraperitoneal (IP) Injection

Objective: To administer the substance into the peritoneal cavity for systemic absorption.

Materials:

  • Sterile 26-28 gauge needle.[15]

  • 1 mL syringe.

  • 70% alcohol wipes.

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required volume.

  • Animal Restraint: Scruff the mouse and position it to expose the ventral side (abdomen). Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.[15]

  • Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum on the left side and the bladder in the midline.[21]

  • Injection: Disinfect the site with an alcohol wipe.[22] Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[21]

  • Aspiration Check: Gently pull back the plunger. If no fluid or blood is aspirated, you are correctly positioned in the peritoneal cavity. If you aspirate fluid (e.g., yellow urine, brownish gut content) or blood, discard the syringe and re-attempt with fresh materials.[22]

  • Substance Administration: Inject the substance smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 3.3: Intravenous (IV) Tail Vein Injection

Objective: To deliver the substance directly into the systemic circulation for rapid effect and 100% bioavailability.

Materials:

  • Sterile 27-30 gauge needle.[16][23]

  • 1 mL or insulin syringe.

  • A warming device (e.g., heat lamp or warming box) to induce vasodilation.

  • A mouse restrainer.

Procedure:

  • Dose Calculation: Weigh the mouse and prepare the syringe, ensuring no air bubbles are present.[24]

  • Animal Warming & Restraint: Warm the mouse for 5-10 minutes to dilate the lateral tail veins.[16][23] Place the mouse in a suitable restrainer.

  • Vein Visualization: Rotate the tail slightly to visualize one of the two lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. Start the injection as distally (close to the tip) as possible.[17][23]

  • Substance Administration: Inject the substance slowly and steadily. You should see the vein blanch (clear) as the solution displaces the blood. There should be no resistance. If a subcutaneous bleb (blister) forms or you feel resistance, the needle is not in the vein. Stop immediately, withdraw, and re-attempt at a more proximal site (closer to the body).[23][24]

  • Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor its condition.

Study Design: Dose-Range Finding and Toxicity Assessment

Given the acute toxicity warning for 4-Chloro-8-methoxy-3-nitroquinoline[25], a preliminary dose-range finding (DRF) study is mandatory.

  • Objective: To identify a maximum tolerated dose (MTD) and a range of doses for subsequent efficacy studies.

  • Design: Use a small number of animals per group. Start with a low dose and escalate in subsequent groups (e.g., 3-fold or 5-fold increments) until signs of toxicity are observed.

  • Monitoring: Animals must be monitored closely for clinical signs of toxicity.

Table 3: Common Clinical Signs of Toxicity in Murine Models

Category Signs to Monitor
General Appearance Ruffled fur, hunched posture, lethargy, dehydration (skin tenting)
Body Weight A body weight loss of >15-20% is a common humane endpoint.
Behavioral Reduced activity, social isolation, tremors, ataxia (impaired coordination)
Gastrointestinal Diarrhea, reduced fecal output

| Respiratory | Labored breathing, cyanosis (blue-tinged mucous membranes) |

Conclusion

The successful in vivo evaluation of 4-Chloro-8-methoxy-3-nitroquinoline hinges on the meticulous development of a sound dosing strategy. This guide provides the foundational protocols and decision-making frameworks necessary to begin this process. By prioritizing thorough formulation development, adhering to ethical animal handling practices, and executing precise administration techniques, researchers can generate reliable and reproducible data, paving the way for a comprehensive understanding of this compound's biological potential. Always begin with pilot toxicity studies to ensure animal welfare and establish a safe therapeutic window before proceeding to larger efficacy experiments.

References

  • JoVE. (2014). Intravenous Injections in Neonatal Mice. Journal of Visualized Experiments. [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Research Animal Resources. [Link]

  • University of Arizona. (n.d.). Lateral Tail Vein Injection in Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • Sleigh, J. N., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol. [Link]

  • University of Zurich. (2019). Standard Operating Procedure SOP Intravenous injection of mice. Institute of Laboratory Animal Science. [Link]

  • protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. protocols.io. [Link]

  • NextSDS. (n.d.). 4-chloro-8-methoxy-3-nitroquinoline — Chemical Substance Information. NextSDS. [Link]

  • University of Arizona. (n.d.). Oral Gavage In Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Research Support. [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of Poorly Soluble Compounds in Non-Clinical Studies. Pharmaceutical Sciences. [Link]

  • The University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats. Research Support. [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • Université de Sherbrooke. (2011). Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

  • University of Zurich. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice. Institute of Laboratory Animal Science. [Link]

  • Science Council of Japan. (2006). Guidelines for Proper Conduct of Animal Experiments. Science Council of Japan. [Link]

  • Nathan, C. O., et al. (2009). ABT-510 is an effective chemopreventive agent in the mouse 4-nitroquinoline 1-oxide model of oral carcinogenesis. Clinical Cancer Research. [Link]

  • Google Patents. (2003). Emulsion vehicle for poorly soluble drugs.
  • Sahu, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. [Link]

  • Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). University Animal Care Committee. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Office of the University Veterinarian. [Link]

  • ResearchGate. (n.d.). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. ResearchGate. [Link]

  • Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. University Animal Care Committee. [Link]

  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Ichor Bio. (2023). Optimizing Animal Husbandry in In Vivo Research: Best Practices. Ichor Bio. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis Online. [Link]

  • PubMed. (2025). Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. PubMed. [Link]

  • Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions. Animal Ethics Infolink. [Link]

  • Wallace, J. (2009). Of mice and men: the evolution of animal welfare guidelines for cancer research. British Journal of Cancer. [Link]

  • Testa, R. T., et al. (1990). In vitro and in vivo characterization of novel 8-methoxy derivatives of chlortetracycline. The Journal of Antibiotics. [Link]

  • Wargent, E. T. (2020). Practical Considerations for In Vivo Mouse Studies. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Chloro-8-methoxy-3-nitroquinoline vs. 4-Chloro-3-nitroquinoline

Executive Summary In medicinal chemistry and drug development, the quinoline scaffold serves as a privileged structure for designing kinase inhibitors, immune response modifiers, and receptor ligands. Among the most vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the quinoline scaffold serves as a privileged structure for designing kinase inhibitors, immune response modifiers, and receptor ligands. Among the most versatile intermediates are 4-chloro-3-nitroquinoline derivatives. The highly electrophilic C-4 position, activated by the adjacent 3-nitro group, makes these compounds ideal substrates for Nucleophilic Aromatic Substitution ( SN​Ar ).

This guide provides an in-depth comparative analysis of 4-chloro-3-nitroquinoline (Compound A) and its substituted analog, 4-chloro-8-methoxy-3-nitroquinoline (Compound B). By examining the electronic influence of the 8-methoxy group, this guide equips synthetic chemists with the mechanistic insights and validated protocols necessary to optimize reaction conditions, predict yields, and avoid common synthetic pitfalls.

Mechanistic Divergence: Electronic Effects on SN​Ar Kinetics

The SN​Ar reaction of 4-chloro-3-nitroquinolines proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack at the C-4 position, which generates a negatively charged1[1].

4-Chloro-3-nitroquinoline is highly reactive. The strong electron-withdrawing inductive ( −I ) and resonance ( −M ) effects of the 3-nitro group drastically lower the LUMO energy of the quinoline ring, stabilizing the transition state and facilitating rapid substitution even at ambient temperatures[2].

In contrast, the introduction of the 8-methoxy group in 4-chloro-8-methoxy-3-nitroquinoline fundamentally alters the electronic landscape. The methoxy group exerts a strong electron-donating resonance effect ( +M ) that propagates through the conjugated π -system. This electron donation increases the overall electron density of the quinoline core, rendering the C-4 carbon less electrophilic. Consequently, the electron-rich Meisenheimer intermediate is destabilized, raising the activation energy ( ΔG‡ ) and significantly reducing the reaction rate[3].

SNAr_Mechanism cluster_A 4-Chloro-3-nitroquinoline (High Reactivity) cluster_B 4-Chloro-8-methoxy-3-nitroquinoline (Lower Reactivity) A1 Substrate + Nucleophile A2 Meisenheimer Complex (Stabilized by -NO2) A1->A2 k1 (Fast) A3 Substitution Product (Fast) A2->A3 -Cl- B1 Substrate + Nucleophile B2 Meisenheimer Complex (Destabilized by 8-OMe +M effect) B1->B2 k1' (Slow) B3 Substitution Product (Slower) B2->B3 -Cl-

SNAr kinetic pathways: 8-methoxy group destabilizes the intermediate, reducing reaction rate.

Quantitative Reactivity Comparison

To guide experimental design, the following table summarizes the physicochemical properties and empirical reactivity profiles of both scaffolds when reacted with standard primary amines (e.g., isobutylamine).

Parameter4-Chloro-3-nitroquinoline4-Chloro-8-methoxy-3-nitroquinoline
CAS Number 39061-97-71602939-41-2
Electronic Ring State Highly electron-deficientModerately electron-deficient
Relative SN​Ar Reactivity HighModerate to Low
Optimal Solvent Polarity Moderate (DCM, THF, EtOH)High (DMF, DMSO, NMP)
Typical Reaction Temp. 25 °C – 60 °C80 °C – 100 °C
Base Requirement Mild organic (DIPEA, TEA)Stronger inorganic ( K2​CO3​ , Cs2​CO3​ )
Average Yield (Amination) 85% – 95% (2-4 hours)65% – 80% (12-18 hours)

Validated Experimental Protocols

The following self-validating protocols are engineered to account for the kinetic differences between the two substrates. Every step includes the mechanistic causality behind the operational choice.

Protocol A: Amination of 4-Chloro-3-nitroquinoline (High Reactivity)

This protocol utilizes mild conditions to prevent over-reaction or degradation of the highly electrophilic substrate.

  • Reaction Assembly: Dissolve 4-chloro-3-nitroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

    • Causality: The high reactivity of the unsubstituted ring allows the use of lower-boiling, moderately polar solvents. Cooling prevents exothermic degradation.

  • Nucleophile Addition: Add N,N -diisopropylethylamine (DIPEA) (2.0 eq) followed dropwise by the primary amine (1.1 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material is accompanied by a highly fluorescent product spot under 365 nm UV light.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Amination of 4-Chloro-8-methoxy-3-nitroquinoline (Lower Reactivity)

This protocol employs forcing conditions to overcome the +M resonance stabilization imparted by the 8-methoxy group.

  • Reaction Assembly: Dissolve 4-chloro-8-methoxy-3-nitroquinoline (1.0 eq) in anhydrous DMF or DMSO.

    • Causality: The reduced electrophilicity necessitates elevated temperatures. Polar aprotic solvents like DMF/DMSO are critical as they tightly solvate cations while leaving the nucleophilic amine naked and highly reactive, stabilizing the high-energy Meisenheimer transition state[3].

  • Nucleophile Addition: Add finely powdered K2​CO3​ (2.5 eq) and the primary amine (1.5 eq).

    • Causality: A stronger inorganic base and an excess of the nucleophile are required to drive the slower equilibrium forward[4].

  • Propagation: Heat the mixture to 85–100 °C for 12–18 hours under an inert atmosphere.

  • Validation (In-Process): Analyze via LC-MS. Look for the mass shift corresponding to the loss of the chlorine isotope pattern (M and M+2 peaks) and the appearance of the [M+H]+ peak of the aminated product.

  • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water.

    • Causality: Nitroquinolines typically exhibit poor aqueous solubility. Pouring the polar aprotic reaction mixture into water forces the product to precipitate, allowing for isolation by simple vacuum filtration, bypassing tedious liquid-liquid extractions.

Applications in Medicinal Chemistry

Understanding the reactivity of these intermediates is crucial for the synthesis of complex pharmacophores:

  • Immune Response Modifiers: 4-Chloro-3-nitroquinoline is the classic starting material for the synthesis of 2[2], a potent TLR7 agonist used in dermatology and oncology.

  • Targeted Oncology: Substituted derivatives, including methoxy-quinolines, are actively utilized to explore structure-activity relationships (SAR) in the development of 5[5] and selective GABAA​ -receptor ligands[4]. The methoxy group often serves as a critical hydrogen-bond acceptor in the final drug-target binding pocket.

References

  • Biological applications of imiquimod analogues: An update (Review). Spandidos Publications. 2

  • Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry - ACS Publications. 5

  • Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. PMC / NIH. 4

  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. 3

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). 1

Sources

Comparative

Validation of LC-MS analytical methods for 4-Chloro-8-methoxy-3-nitroquinoline

Validation of LC-MS Analytical Methods for 4-Chloro-8-methoxy-3-nitroquinoline: A Comparative Guide Chemical Context & The Analytical Challenge 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS Analytical Methods for 4-Chloro-8-methoxy-3-nitroquinoline: A Comparative Guide

Chemical Context & The Analytical Challenge

4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2) is a highly reactive quinoline derivative frequently utilized as a critical intermediate in the synthesis of bioactive compounds, including antimalarials and kinase inhibitors. Structurally, the presence of the electron-withdrawing nitro group and the labile chloro substituent makes this compound susceptible to specific degradation pathways, such as nucleophilic aromatic substitution and reduction.

During drug development, monitoring trace levels of this compound and its degradants is paramount. Nitroaromatic compounds are often flagged as potentially mutagenic impurities (PMIs). Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often lacks the requisite sensitivity and specificity to quantify these trace impurities in complex matrices. This necessitates the transition to advanced Liquid Chromatography-Mass Spectrometry (LC-MS) platforms, validated under the rigorous [1].

Analytical Platform Comparison

To objectively determine the most appropriate analytical strategy, we must compare the performance of standard HPLC-UV against targeted LC-MS/MS (Triple Quadrupole) and untargeted LC-HRMS (Quadrupole Time-of-Flight).

Table 1: Performance Comparison of Analytical Platforms for 4-Chloro-8-methoxy-3-nitroquinoline

Performance MetricHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)
Primary Application Bulk assay & major impuritiesTrace PMI quantitationUnknown degradant elucidation
Detection Limit (LOD) ~0.05% (500 ng/mL)~1 ng/mL (1 ppb)~10 ng/mL (10 ppb)
Linear Dynamic Range 104 105−106 104−105
Specificity Mechanism Chromophore absorbancePrecursor-to-product ion (MRM)Exact mass (<5 ppm) & Isotope pattern
Matrix Effect Susceptibility LowHigh (Requires SIL-IS)High
ICH Q2(R2) Focus Area Linearity, PrecisionLOQ, Matrix Effects, AccuracySpecificity, Mass Accuracy

Data synthesis based on standard chromatographic performance metrics for quinoline derivatives.

Mechanistic Method Development: The "Why" Behind the Workflow

Before executing validation protocols, the analytical method must be mechanistically sound.

  • Chromatographic Causality: A sub-2 µm C18 stationary phase is selected for UHPLC separation. The mobile phase utilizes an acidic modifier (0.1% Formic Acid in Water/Acetonitrile). The formic acid serves a dual purpose: it suppresses silanol ionization on the column to prevent peak tailing of the basic quinoline nitrogen, and it provides an abundant source of protons ( H+ ) to drive the formation of the [M+H]+ pseudo-molecular ion (calculated m/z 239.02) in the positive Electrospray Ionization (ESI+) source.

  • Ionization Causality: Matrix components co-eluting with the analyte compete for charge in the ESI droplets, leading to ion suppression. To counteract this, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory for quantitative LC-MS/MS. Because the SIL-IS co-elutes exactly with the target analyte, it experiences identical matrix effects, allowing the ratio of analyte-to-IS to self-correct for ionization variations.

Self-Validating Experimental Protocols (ICH Q2(R2) Compliant)

According to the, quantitative LC/MS analysis of trace impurities requires demonstration of specificity, accuracy, precision, and a strictly defined reportable range[2]. The following protocols are designed as self-validating systems.

Protocol A: LC-MS/MS (QQQ) Targeted Quantification Workflow

Objective: Validate the Lower Limit of Quantitation (LLOQ) and Accuracy for trace detection.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to ensure the lipophilic quinoline core remains soluble while matching the initial gradient conditions to prevent peak broadening. Spike the SIL-IS at a constant concentration of 50 ng/mL.

  • MRM Optimization: Tune the Triple Quadrupole to monitor the transition from the precursor [M+H]+ (m/z 239.0) to the most abundant product ion (e.g., loss of NO2​ , m/z 193.0).

  • System Suitability Test (Self-Validation Check): Inject a matrix blank followed by the LLOQ standard (e.g., 1 ng/mL).

    • Acceptance Criteria: The run is only valid if the blank shows a Signal-to-Noise (S/N) ratio < 3 at the retention time, and the LLOQ standard yields an S/N 10.

  • Accuracy & Precision Execution: Prepare spiked matrix samples at 3 concentration levels (Low, Mid, High) across the reportable range. Inject 6 replicates per level.

    • Causality: As per, evaluating multiple levels ensures the calibration model's error does not skew at the extremes of the range[3]. The Coefficient of Variation (%CV) must be 15% (or 20% at LLOQ), and recovery must fall between 80-120%.

Protocol B: LC-HRMS (Q-TOF) Impurity Profiling Workflow

Objective: Establish Specificity and elucidate unknown degradation products.

  • Mass Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin) continuously during the run.

    • Causality: Time-of-flight (TOF) tubes are sensitive to minor ambient temperature fluctuations. The lock-mass provides a known reference m/z in real-time, allowing the software to dynamically correct mass drift and maintain < 5 ppm mass accuracy.

  • Data-Dependent Acquisition (ddMS2): Operate the Q-TOF in full-scan mode (m/z 100-1000) with an automated trigger to fragment the top 3 most intense ions.

  • Specificity Validation: Analyze a sample of 4-chloro-8-methoxy-3-nitroquinoline subjected to forced degradation (e.g., 0.1N HCl, 0.1N NaOH, or peroxide stress).

    • Self-Validation Check: The method is deemed specific only if the exact mass of the active pharmaceutical ingredient (API) peak (m/z 239.0216) can be resolved from all generated degradants without isobaric interference.

Workflow Visualization

LCMS_Validation_Workflow cluster_platforms Analytical Platforms Start 4-Chloro-8-methoxy-3-nitroquinoline (Analyte & Impurities) SamplePrep Sample Preparation (Protein Precipitation / Dilution) Start->SamplePrep Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization QQQ LC-MS/MS (QQQ) Targeted MRM Quantitation Ionization->QQQ High Sensitivity QTOF LC-HRMS (Q-TOF) Untargeted Impurity Profiling Ionization->QTOF High Mass Accuracy Validation ICH Q2(R2) Validation (Specificity, Accuracy, Precision, LOQ) QQQ->Validation QTOF->Validation

Figure 1: Comparative LC-MS workflow for the analysis and ICH Q2(R2) validation of quinolines.

Conclusion

For the rigorous evaluation of 4-chloro-8-methoxy-3-nitroquinoline, transitioning from traditional HPLC-UV to LC-MS platforms is not merely an upgrade in technology; it is a regulatory necessity for trace impurity control. LC-MS/MS provides the unparalleled sensitivity required for quantifying genotoxic thresholds, while LC-HRMS offers the exact mass capabilities necessary for structural elucidation. By anchoring method development in mechanistic chemistry and enforcing self-validating system suitability checks, laboratories can ensure full compliance with the modernized ICH Q2(R2) framework.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". URL:[Link]

  • NextSDS. "4-chloro-8-methoxy-3-nitroquinoline — Chemical Substance Information". URL: [Link]

Sources

Validation

Comparing the biological activity of 4-Chloro-8-methoxy-3-nitroquinoline analogs

Comparative Biological Activity Guide: 4-Chloro-8-methoxy-3-nitroquinoline Analogs in Drug Discovery The 4-chloro-3-nitroquinoline scaffold—particularly its 8-methoxy derivative—is a highly privileged pharmacophore inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 4-Chloro-8-methoxy-3-nitroquinoline Analogs in Drug Discovery

The 4-chloro-3-nitroquinoline scaffold—particularly its 8-methoxy derivative—is a highly privileged pharmacophore intermediate in modern medicinal chemistry. The intense electron-withdrawing nature of the 3-nitro group highly activates the 4-chloro position, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the 8-methoxy substitution is not merely structural; it subtly alters the electron density and pKa of the quinoline nitrogen. This modification enhances the molecule's ability to act as a critical hydrogen-bond acceptor, a feature paramount for docking in the ATP-binding hinge region of kinases or engaging Toll-like receptors (TLRs)[1].

This guide objectively compares the biological performance of the two primary classes of analogs derived from this core: the uncyclized 4-amino-3-nitroquinolines and the cyclized imidazo[4,5-c]quinolines .

Pharmacological Divergence & Mechanisms of Action

Depending on the downstream synthetic trajectory, the 4-chloro-8-methoxy-3-nitroquinoline core diverges into two distinct therapeutic applications:

  • Targeted Kinase Inhibition (Uncyclized Analogs): Direct SNAr substitution with aryl or alkyl amines yields 4-amino-3-nitroquinolines. These analogs maintain an open conformation that mimics the adenine ring of ATP, allowing them to act as potent competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) in cancer models[2].

  • Immunomodulation & Polypharmacology (Cyclized Analogs): If the 3-nitro group is subsequently reduced to an amine and cyclized, the resulting imidazo[4,5-c]quinolines exhibit profound biological shifts. Depending on N1 and C4 functionalization, these fused heterocycles act either as potent TLR7/8 agonists (triggering NF-κB-mediated cytokine release)[1] or as dual inhibitors of the PI3K/mTOR and JAK/STAT pathways for treating Inflammatory Bowel Disease (IBD) and solid tumors[3][4].

G cluster_0 Pathway A: Immunomodulation cluster_1 Pathway B: Targeted Kinase Inhibition Core 4-Chloro-8-methoxy- 3-nitroquinoline Core Imidazo Imidazo[4,5-c]quinolines (Reduction & Cyclization) Core->Imidazo Amino 4-Amino-3-nitroquinolines (SNAr Substitution) Core->Amino TLR7 TLR7/8 Activation Imidazo->TLR7 NFkB NF-κB Signaling (Cytokine Release) TLR7->NFkB Kinase EGFR / JAK / PI3K Inhibition Amino->Kinase Apoptosis Tumor Apoptosis / Reduced Inflammation Kinase->Apoptosis

Fig 1. Pharmacological divergence of 4-chloro-8-methoxy-3-nitroquinoline analogs.

Comparative Biological Performance

The following table synthesizes the quantitative performance data of these analog classes against their primary biological targets, highlighting the structure-activity relationship (SAR) shifts caused by functionalization.

Analog ClassStructural Modification from CorePrimary Biological TargetMechanism of ActionTypical IC₅₀ / EC₅₀ RangePrimary Indication
4-Amino-3-nitroquinolines SNAr with aryl/alkyl amines at C4EGFR (Wild-type & Mutants)ATP-Competitive Kinase InhibitionIC₅₀: 10 - 150 nMNon-Small Cell Lung Cancer (NSCLC)[2]
Imidazo[4,5-c]quinolines (Type I) Reduction of 3-NO₂ & triazole-tethered ring closureTLR7 / TLR8Receptor Agonism (NF-κB activation)EC₅₀: 0.5 - 5.0 μMVaccine Adjuvants / Immunotherapy[1]
Imidazo[4,5-c]quinolines (Type II) Fused cyclization with N-methylpiperidine moietiesJAK1 / PI3K / mTORDual Kinase InhibitionIC₅₀: 30 - 200 nMInflammatory Bowel Disease (IBD)[3][4]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of 4-Amino-8-methoxy-3-nitroquinoline Intermediates via SNAr

The goal of this protocol is to functionalize the C4 position while preserving the nitro group for downstream biological screening or cyclization.

  • Preparation: Dissolve 1.0 eq of 4-chloro-8-methoxy-3-nitroquinoline in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: An aprotic, anhydrous solvent is mandatory. The extreme electrophilicity of the C4 position makes it highly susceptible to solvolysis (conversion to a 4-hydroxy derivative) if trace water is present[1].

  • Amine Addition: Cool the solution to 0 °C. Add 1.2 eq of the desired primary amine (e.g., isobutylamine) dropwise, followed by 1.5 eq of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the SNAr reaction, preventing the protonation of the incoming primary amine, which would otherwise stall the reaction.

  • Reaction & Validation: Reflux at 45 °C for 2 hours. Monitor via TLC (Hexane:EtOAc). The disappearance of the starting material validates the completion of the substitution. Quench with ice water to precipitate the product[1].

Protocol B: In Vitro TLR7/8 Reporter Assay (For Cyclized Analogs)

This assay isolates receptor engagement from complex in vivo immune responses, validating the immunomodulatory activity of imidazoquinoline analogs.

  • Cell Seeding: Seed HEK-Blue™ TLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) in a 96-well plate at 5 × 10⁴ cells/well.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized imidazoquinoline analogs (0.1 μM to 10 μM).

    • Self-Validation Step: Include Resiquimod (R848) as a positive control and untreated media as a negative control. If R848 fails to induce a signal, the cell line has lost its reporter plasmid construct.

  • Quantification: Incubate for 24 hours. Add 20 μL of the supernatant to 180 μL of QUANTI-Blue™ substrate. Measure absorbance at 620 nm. The intensity of the colorimetric shift is directly proportional to NF-κB activation and TLR7 agonism[1].

Protocol C: ATP-Competitive Kinase Inhibition Assay (For Uncyclized Analogs)

To validate the anticancer mechanism of 4-amino-3-nitroquinolines, direct target engagement must be proven independent of cellular variables.

  • Assay Setup: Utilize a FRET-based or ADP-Glo™ kinase assay. Combine recombinant human EGFR enzyme, the analog (at varying concentrations), and the specific peptide substrate in a kinase buffer.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturated, the apparent IC₅₀ of the quinoline analog will be artificially inflated.

  • Validation: Include Erlotinib as a positive control. Calculate the IC₅₀ using a 4-parameter logistic curve fit[2].

References[2] Design, Microwave-Mediated Synthesis and Biological Evaluation of Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as Anticancer Agents - National Institutes of Health (NIH) - Link[1] Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - National Institutes of Health (NIH) - Link[3] Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis - American Chemical Society (ACS) -Link[4] Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors - Chemical Research in Chinese Universities - Link

Sources

Comparative

Purity determination of 4-Chloro-8-methoxy-3-nitroquinoline using quantitative NMR

Purity Determination of 4-Chloro-8-methoxy-3-nitroquinoline: A Comparative Guide to qNMR vs. HPLC-UV As pharmaceutical development accelerates, the demand for rapid, highly accurate purity determination of synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Determination of 4-Chloro-8-methoxy-3-nitroquinoline: A Comparative Guide to qNMR vs. HPLC-UV

As pharmaceutical development accelerates, the demand for rapid, highly accurate purity determination of synthetic intermediates has never been greater. For complex quinoline derivatives like 4-Chloro-8-methoxy-3-nitroquinoline (CAS: 1602939-41-2)[1], traditional chromatographic methods often present significant analytical blind spots.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the mechanistic causality behind each technique, we will establish why qNMR is increasingly recognized as the gold standard for absolute mass fraction determination[2].

The Analytical Challenge: Chromophore Dependency

4-Chloro-8-methoxy-3-nitroquinoline is a highly conjugated, electron-deficient heterocycle. In standard HPLC-UV analysis, its extended π -system and nitro group yield a massive extinction coefficient, dominating the UV chromatogram.

However, relying on HPLC-UV Area Percent (Area %) for purity assumes that all impurities share an identical UV response factor (RRF)[3]. If a synthetic byproduct lacks the nitro group or features a saturated ring, its UV absorbance will be drastically lower. Consequently, HPLC-UV will severely underestimate the impurity, artificially inflating the purity of the active intermediate[4].

Mechanistic Causality: The qNMR Advantage

qNMR bypasses the electronic transition dependencies of UV spectroscopy. Instead, it relies on a fundamental principle of quantum mechanics: the area of an NMR resonance signal is directly proportional to the number of nuclei generating that signal [5].

Because qNMR is a "primary ratio method," it does not require an identical reference standard of 4-Chloro-8-methoxy-3-nitroquinoline[5]. By accurately co-weighing the unknown analyte with a highly pure, certified Internal Standard (IS) into a deuterated solvent, the absolute purity can be calculated directly from the molar ratio[6].

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Relative Method) Sample 4-Chloro-8-methoxy- 3-nitroquinoline qNMR_Prep Add Universal IS (e.g., Maleic Acid) Sample->qNMR_Prep HPLC_Prep Prepare Analyte & Impurity Standards Sample->HPLC_Prep qNMR_Acq Acquire 1H NMR (Long D1 Delay) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Calculation qNMR_Acq->qNMR_Calc AbsolutePurity Absolute Purity (High Accuracy) qNMR_Calc->AbsolutePurity Mass Fraction HPLC_Acq Chromatographic Separation HPLC_Prep->HPLC_Acq HPLC_Calc Area % or RRF Calculation HPLC_Acq->HPLC_Calc RelativePurity Chromatographic Purity (Prone to UV Bias) HPLC_Calc->RelativePurity Relative Purity

Figure 1: Analytical workflow comparison: qNMR (absolute) vs. HPLC-UV (relative).

Comparative Performance Data

To illustrate the operational and analytical differences, the following table synthesizes the performance metrics of qNMR versus HPLC-UV for quinoline intermediates[7].

Analytical Parameter¹H qNMR (Internal Standard Method)HPLC-UV (Area Percent Method)
Quantification Principle Direct molar ratio (Signal Nuclei)Relative absorbance (Signal Extinction Coeff.)
Reference Standard Required No. Uses a universal IS (e.g., Maleic Acid).Yes. Requires identical, qualified standards.
Susceptibility to Bias Low. Unaffected by chromophore variations.High. Fails if impurities lack UV absorbance.
Method Development Time < 2 Hours (Universal parameters apply).Days to Weeks (Column/gradient optimization).
Limit of Detection (LOD) Moderate (~0.1% - 0.5% mass fraction).Excellent (<0.01% for strong chromophores).
Water/Solvent Detection Detects residual solvents directly.Blind to non-UV absorbing solvents/water.

Data Interpretation: While HPLC-UV remains superior for trace impurity profiling (due to its low LOD), it is fundamentally flawed for absolute assay without specific impurity standards. qNMR provides the true mass fraction, making the two techniques highly complementary (orthogonal).

Self-Validating qNMR Experimental Protocol

As a Senior Application Scientist, I mandate that every analytical protocol must be a self-validating system. The following workflow ensures thermodynamic equilibrium and precise gravimetric traceability for 4-Chloro-8-methoxy-3-nitroquinoline.

Step 1: Internal Standard (IS) Selection

The IS must be highly pure, non-reactive, and exhibit a singlet resonance that does not overlap with the analyte.

  • Analyte Signals: 4-Chloro-8-methoxy-3-nitroquinoline exhibits aromatic protons downfield (7.5–9.0 ppm) and a distinct methoxy singlet near 4.0 ppm.

  • IS Choice: Maleic acid (certified reference material, >99.9% purity) is ideal. It produces a sharp singlet at ~6.2 ppm in DMSO- d6​ , perfectly isolated from the quinoline signals.

Step 2: Gravimetric Preparation (The Critical Node)

Because qNMR is a mass-balance equation, weighing errors propagate directly into the final purity.

  • Use a calibrated microbalance (readability 0.01 mg) in a static-free environment.

  • Accurately weigh ~10.00 mg of 4-Chloro-8-methoxy-3-nitroquinoline ( mx​ ) and ~5.00 mg of Maleic Acid ( mIS​ ) into the same vial.

  • Dissolve completely in 0.7 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm high-quality NMR tube.

Step 3: Acquisition Parameters (Causality of Relaxation)

To achieve quantitative accuracy, the nuclear spins must fully return to thermal equilibrium between pulses.

  • T1​ Determination: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton (usually the methoxy group or the IS).

  • Relaxation Delay (D1): Set D1 to ≥7×T1​ . If T1​ is 4 seconds, D1 must be at least 28 seconds. Failure to do this causes signal saturation and catastrophic quantitative failure.

  • Pulse Angle: Use a 90° excitation pulse for maximum signal-to-noise ratio (SNR).

  • Scans (NS): Acquire 32 to 64 transients to ensure the SNR of the reporter peaks exceeds 250:1.

Step 4: Processing and Purity Calculation

Apply a 0.3 Hz exponential line broadening window function, zero-fill to 64k points, and perform rigorous manual phase and baseline correction. Integrate the methoxy singlet (3H, ~4.0 ppm) and the Maleic acid singlet (2H, ~6.2 ppm). Ensure integration limits extend at least ±30 Hz from the peak center to capture the Lorentzian tails.

qNMR_Logic Signal 1H NMR Signal Area (I) Moles Molar Amount (n) n ∝ I / N Signal->Moles Protons Number of Protons (N) Protons->Moles Equation P_Rx = (I_Rx / I_IS) * (N_IS / N_Rx) * (M_Rx / M_IS) * (m_IS / m_Rx) * P_IS Moles->Equation IS_Data Internal Standard (IS) Known Mass (m) & Purity (P) IS_Data->Equation Analyte_Data Analyte (Rx) Unknown Purity Analyte_Data->Equation

Figure 2: The mechanistic logic tree and primary ratio equation governing qNMR purity calculations.

Calculate the absolute mass fraction ( Px​ ) using the primary ratio equation shown in Figure 2, where M represents the molar mass (Analyte Mx​=238.64 g/mol ; Maleic Acid MIS​=116.07 g/mol ).

Conclusion: The Orthogonal Strategy

Relying solely on HPLC-UV for the purity determination of complex intermediates like 4-Chloro-8-methoxy-3-nitroquinoline exposes drug development programs to significant regulatory and chemical risks due to undetected, low-UV-absorbing impurities[3][4].

By implementing qNMR as a primary assay method, scientists can determine the absolute mass fraction without the lead time and expense of synthesizing identical reference standards[7]. The most robust analytical strategy is orthogonal: utilize qNMR for the absolute quantification of the main component, and HPLC-MS/UV for the relative profiling of trace impurities.

References

  • Quantitative NMR Service and Applications Creative Biostructure[Link]

  • Nuclear Magnetic Resonance (NMR) Testing Services Triclinic Labs[Link]

  • 4-chloro-8-methoxy-3-nitroquinoline — Chemical Substance Information NextSDS[Link]

  • Stimuli Article: Primary Method of Measurement (qNMR) US Pharmacopeia (USP)[Link]

  • QNMR – a modern alternative to HPLC Almac Group[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-8-methoxy-3-nitroquinoline proper disposal procedures

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic building blocks like 4-Chloro-8-methoxy-3-nitroquinoline requires more than just a cursory glance at a Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic building blocks like 4-Chloro-8-methoxy-3-nitroquinoline requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and synthetic chemistry, this compound is prized for its reactivity—specifically, the highly electron-deficient quinoline ring that readily undergoes nucleophilic aromatic substitution (SNAr). However, the very structural features that make it synthetically valuable (the halogen and nitro groups) also dictate strict, non-negotiable protocols for its handling and disposal.

This guide provides a self-validating, mechanistic approach to the operational safety and disposal of 4-Chloro-8-methoxy-3-nitroquinoline, ensuring your laboratory maintains the highest standards of environmental health and regulatory compliance.

Chemical Identity & Hazard Profile

Before designing a disposal plan, we must quantify the physical and toxicological parameters of the substance.

Table 1: Physicochemical and Hazard Summary

Parameter Specification / Classification
Chemical Name 4-Chloro-8-methoxy-3-nitroquinoline
CAS Number 1602939-41-2[1]
Molecular Formula C10H7ClN2O3[2]
Physical State Solid (Powder)[2]
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)[1]Skin Irrit. 2, Eye Irrit. 2A[1]STOT SE 3 (Respiratory irritation/drowsiness)[1]

| Signal Word | Warning[2] |

Mechanistic Toxicology & Reactivity Assessment

To build a fail-safe operational protocol, we must understand the causality behind the hazards:

  • The Halogenated Nitroaromatic Threat: The combination of a nitro group and a chlorine atom on an aromatic system creates a dual hazard. Nitroaromatics possess inherent thermal instability. According to Bretherick's Handbook of Reactive Chemical Hazards, nitroaromatics can undergo rapid, exothermic decomposition if exposed to high heat under confinement or if mixed with incompatible materials (e.g., strong reducing agents, strong bases, or azides)[3].

  • Inhalation and Dust Explosion Risks: As a fine powder, this compound presents a severe acute inhalation hazard[4]. Furthermore, accumulations of fine nitroaromatic dust can form explosive mixtures in the air[3]. Generating airborne particulates must be strictly avoided.

  • Combustion Byproducts: If ignited or incinerated improperly, the molecule's chlorine and nitrogen content will generate highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[4][5].

Comprehensive Waste Disposal Procedures

Because it is a halogenated organic compound, 4-Chloro-8-methoxy-3-nitroquinoline cannot be disposed of in standard organic waste streams or flushed down the drain. It requires specialized destruction to prevent the formation of persistent environmental pollutants, such as polychlorinated dibenzodioxins (PCDDs).

Step-by-Step Laboratory Segregation Protocol
  • Isolate the Waste Stream: Designate a specific, clearly labeled secondary container for "Halogenated Organic Waste."

  • Verify Compatibility: Ensure the waste container contains NO strong bases, strong oxidizers, or reducing agents, as mixing these with nitroquinolines can trigger exothermic decomposition[3].

  • Package Solid Waste: Place all contaminated consumables (weighing boats, spatulas, nitrile gloves, and empty vials) into sealable polyethylene or polypropylene containers[3]. Do not use metal containers that could corrode if residual HCl is present.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (1602939-41-2), and the specific hazards (Acute Toxin, Halogenated).

Step-by-Step Facility Incineration Protocol (For Waste Management)

Disposal must be executed by a licensed professional waste management service using the following validated methodology[5]:

  • High-Temperature Combustion: The waste must be injected into a chemical incinerator equipped with an afterburner. The primary combustion chamber must operate at >1100°C to ensure the complete cleavage of the C-Cl and C-NO2 bonds, preventing the synthesis of toxic dioxins/furans.

  • Alkaline Scrubbing: The exhaust gas from the afterburner will contain high concentrations of HCl and NOx[5]. The incinerator must be equipped with a wet alkaline scrubber (typically utilizing a sodium hydroxide spray) to neutralize these acidic gases into benign salts (NaCl, NaNO3) prior to atmospheric release[5].

DisposalWorkflow A Generate Halogenated Nitroquinoline Waste B Segregate into Dedicated Halogenated Waste Stream A->B C Quality Check: Verify No Strong Bases/Oxidizers B->C D Transport to Licensed Chemical Incinerator C->D E Combustion (>1100°C) Destroys C-Cl & C-NO2 Bonds D->E F Alkaline Scrubber Neutralizes HCl & NOx Gases E->F

Workflow for the safe segregation and high-temperature incineration of halogenated nitroquinolines.

Emergency Spill Response Protocol

In the event of a solid spill on the benchtop or floor, the primary objective is to prevent aerosolization of the toxic powder[4][5]. Dry sweeping is strictly prohibited.

Step-by-Step Spill Cleanup Methodology
  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure the laboratory's HVAC or fume hood exhaust is operating to provide adequate ventilation.

  • Don Appropriate PPE: The responder must wear a NIOSH-approved respirator (N95 or P100 particulate filter minimum), chemical-resistant nitrile gloves, safety goggles, and a lab coat[5].

  • Dampen the Spill (Critical Step): Lightly mist the spilled powder with a compatible, non-reactive solvent (such as water or a high-boiling inert organic solvent)[3]. This binds the fine particulates, eliminating the acute inhalation and dust explosion hazards[3][4].

  • Mechanical Collection: Using a non-sparking tool (e.g., a plastic scoop or shovel), carefully collect the moistened material.

  • Containment: Transfer the collected material into a heavy-duty, sealable polyethylene container[3].

  • Surface Decontamination: Wash the spill surface thoroughly with soap and copious amounts of water, collecting all wash water for hazardous disposal[3][5]. Do not allow the wash water to enter standard municipal drains[3].

SpillResponse S1 Solid Spill Detected S2 Isolate Area & Don PPE S1->S2 S3 Dampen Powder (Prevent Dust) S2->S3 S4 Collect in Sealed Container S3->S4 S5 Label as Hazardous Waste S4->S5

Step-by-step emergency response pathway for solid nitroquinoline spills to prevent aerosolization.

References

  • 4-chloro-8-methoxy-3-nitroquinoline — Chemical Substance Information , NextSDS. Available at: 1

  • 4-chloro-8-methoxy-3-nitroquinoline | 1602939-41-2 , Sigma-Aldrich. Available at: 2

  • 8 - SAFETY DATA SHEET: 8-Nitroquinoline , Fisher Scientific. Available at: 4

  • SAFETY DATA SHEET - Thermo Fisher Scientific (8-Hydroxy-5-nitroquinoline) , Thermo Fisher. Available at: Link

  • 4-Nitroquinoline N-oxide Safety Data Sheet , Santa Cruz Biotechnology (SCBT). Available at: 3

  • 4-NITROQUINOLINE-N-OXIDE , Xenometrix. Available at: 5

Sources

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